3-Methylbenzyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76592. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBOHNCMCCSTJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211034 | |
| Record name | m-Xylyl chloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, 1-(chloromethyl)-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
620-19-9 | |
| Record name | 3-Methylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | m-Xylyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzyl chloride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76592 | |
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| Record name | Benzene, 1-(chloromethyl)-3-methyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Xylyl chloride | |
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| Record name | α-chloro-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.664 | |
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| Record name | M-XYLYL CHLORIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771291VTT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methylbenzyl chloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methylbenzyl chloride (also known as α-chloro-m-xylene). It is intended to be a valuable resource for professionals in research, development, and manufacturing who utilize this compound as a key intermediate in organic synthesis.
Core Physical and Chemical Properties
This compound is a colorless to pale yellowish liquid with a pungent odor.[1][2][3] It is primarily used as a chemical intermediate in the production of pharmaceuticals, dyes, pesticides, cosmetics, and fragrances.[1][4]
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 620-19-9[2][5] |
| Molecular Formula | C₈H₉Cl[2][5] |
| Molecular Weight | 140.61 g/mol [2][5] |
| Appearance | Colorless to pale yellowish liquid[1][3] |
| Odor | Pungent[2] |
| Boiling Point | 195-196 °C[3][5][6] |
| Melting Point | -41.95 °C (estimate)[3][6] |
| Density | 1.064 g/mL at 25 °C[3] |
| Refractive Index | 1.535 (n20/D)[2][3] |
| Flash Point | 75-76 °C (167-169 °F) - closed cup[2] |
| Vapor Pressure | 0.5 ± 0.4 mmHg at 25°C (Predicted)[7] |
| Solubility | Insoluble or difficult to mix in water[2][3][8]; miscible with ethanol (B145695) and ether.[8] |
Chemical Reactivity and Stability
Stability: this compound is stable under recommended storage conditions, which are typically refrigerated (2-8°C) in a dry, well-ventilated place with tightly sealed containers.[3][4]
Reactivity and Incompatibilities: The compound is incompatible with bases, alcohols, amines, metals, and strong oxidizing agents.[2][9] It is corrosive to metals.[5][10]
Hazardous Reactions and Decomposition: When heated, containers may explode.[9] Combustion can produce hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride gas.[9] It is classified as a combustible liquid.[5][10]
Experimental Protocols
This compound is a versatile intermediate. Below are protocols for its synthesis from m-xylene (B151644) and its subsequent use in a Grignard reaction.
A common method for preparing this compound is through the side-chain monochlorination of m-xylene.[11]
Materials:
-
m-Xylene
-
Pyridine (B92270) or a pyridine derivative (catalyst)
-
Chlorine gas
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Place m-xylene into a suitable chlorination vessel.
-
Add a catalytic amount of pyridine or a pyridine derivative (typically between 0.00001 and 0.01% by weight relative to the m-xylene).[11][12]
-
Heat the mixture to the desired reaction temperature, which can range from 130°C to the boiling point of the mixture.[12]
-
Introduce chlorine gas into the vessel. This step is preferably carried out under exposure to light, including UV radiation, to facilitate the reaction.[11][12]
-
Continue the chlorination process until the desired degree of chlorination is achieved. A degree of chlorination up to 0.6 is preferred to minimize the formation of di- and tri-chlorinated byproducts.[11]
-
Once the reaction is complete, purge the mixture with an inert gas, such as nitrogen, to remove any residual hydrogen chloride formed during the reaction.[11]
-
The crude product is then purified by distillation to separate this compound from unreacted m-xylene and other byproducts. The unreacted m-xylene can be recycled.[11]
References
- 1. This compound | CAS 620-19-9 | COnnect Chemicals [connectchemicals.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound | 620-19-9 [chemicalbook.com]
- 4. getchem.com [getchem.com]
- 5. This compound, 98% 620-19-9 India [ottokemi.com]
- 6. This compound at 5000.00 INR in Mumbai, Maharashtra | Seema Biotech [tradeindia.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 12. JPH03176436A - Preparation of 3-methyl-benzylchloride - Google Patents [patents.google.com]
Synthesis of 3-Methylbenzyl Chloride from m-Xylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-methylbenzyl chloride from m-xylene (B151644), a critical intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. The primary industrial method for this conversion is the free-radical side-chain chlorination of m-xylene. This document details the underlying reaction mechanisms, experimental protocols, and optimization strategies to maximize yield and purity.
Introduction
This compound, also known as m-xylyl chloride, is a versatile chemical intermediate. Its synthesis from the readily available precursor m-xylene is a topic of significant interest in industrial and academic research. The most common synthetic route involves the selective chlorination of one of the methyl groups of m-xylene, a reaction that must be carefully controlled to prevent undesired side reactions, such as chlorination of the aromatic ring or over-chlorination of the methyl group.
Reaction Mechanism: Free-Radical Side-Chain Chlorination
The synthesis of this compound from m-xylene proceeds via a free-radical chain reaction mechanism. This process can be initiated by thermal energy, ultraviolet (UV) light, or a chemical free-radical initiator.
The reaction can be summarized in three key stages:
-
Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step requires an energy input, typically from UV light or heat.
-
Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group of m-xylene, forming a resonance-stabilized benzyl (B1604629) radical and a molecule of hydrogen chloride (HCl). This benzylic radical then reacts with another molecule of Cl₂ to produce this compound and a new chlorine radical, which can continue the chain reaction.
-
Termination: The chain reaction is terminated when two radicals combine. This can occur through the combination of two chlorine radicals, two benzyl radicals, or a chlorine radical and a benzyl radical.
To favor the desired side-chain chlorination over the competing electrophilic aromatic substitution (nuclear chlorination), the reaction is performed under conditions that promote free-radical formation and avoid the presence of Lewis acids.[1]
Experimental Protocols
General Procedure for Side-Chain Chlorination
The following is a generalized experimental protocol for the side-chain chlorination of m-xylene. Specific parameters may be adjusted based on the desired scale and purity requirements.
Materials:
-
m-Xylene
-
Gaseous chlorine
-
Pyridine (B92270) or a pyridine derivative (as a catalyst for monochlorination)[2][3]
-
Phosphorous trichloride (B1173362) (as a sequestering agent to inhibit nuclear chlorination)[1]
-
Inert solvent (e.g., carbon tetrachloride, optional)
Equipment:
-
A reaction vessel equipped with a gas inlet tube, a condenser, a mechanical stirrer, and a thermometer.
-
A UV lamp or a heating mantle for initiation.
-
A system for neutralizing and scrubbing the HCl gas byproduct.
Procedure:
-
Charge the reaction vessel with m-xylene and, if used, the solvent.
-
Add a catalytic amount of a pyridine derivative (e.g., 0.0001-0.01 wt% relative to m-xylene) to promote monochlorination.[3]
-
To suppress undesired nuclear chlorination, a sequestering agent like phosphorous trichloride can be added to complex with any trace metal ion impurities that act as Lewis acid catalysts.[1]
-
Heat the mixture to the desired reaction temperature, typically between 130°C and the boiling point of the reaction mixture.[3]
-
Initiate the reaction using a UV lamp or by maintaining a sufficiently high temperature.
-
Introduce gaseous chlorine into the reaction mixture at a controlled rate while stirring vigorously.
-
Monitor the progress of the reaction by measuring the evolution of HCl gas or by analytical methods such as gas chromatography (GC).
-
To maximize the yield of the monochlorinated product, it is crucial to control the degree of chlorination. The reaction is typically stopped at a chlorination degree of up to 0.3 to 0.6, which corresponds to the moles of chlorine reacted per mole of m-xylene.[2][3]
-
Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.
-
The crude product is then purified, typically by fractional distillation under reduced pressure, to separate the desired this compound from unreacted m-xylene and byproducts.[4]
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound.
| Parameter | Optimized Value/Range | Reference |
| Catalyst (Promoter) | Pyridine or Pyridine Derivatives | [2][3] |
| Catalyst Concentration | 0.00001 to 0.01 wt% | [3] |
| Sequestering Agent | Phosphorous Trichloride | [1] |
| Reaction Temperature | 130°C to boiling point of the mixture | [3] |
| Initiation | UV radiation or thermal | [1][2] |
| Degree of Chlorination | Up to 0.3 (preferred) to 0.6 | [2][3] |
| Pressure | 1 to 3 bars | [3] |
| Phase | Liquid | [2] |
| Product | Purity | Boiling Point | Reference |
| This compound | >98% (after purification) | 195-196 °C (lit.) | [5] |
| 98.14% (after fractional distillation) | 84 °C at 13 mmHg | [4] |
Mandatory Visualizations
Signaling Pathway of Free-Radical Chlorination
Caption: Free-radical chain reaction mechanism for the side-chain chlorination of m-xylene.
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from m-xylene via free-radical side-chain chlorination is a well-established and industrially significant process. Careful control of reaction parameters, including temperature, degree of chlorination, and the use of specific catalysts and sequestering agents, is paramount to achieving high yields and purity of the desired monochlorinated product while minimizing the formation of unwanted byproducts. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to develop and optimize this important chemical transformation.
References
- 1. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 2. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 3. JPH03176436A - Preparation of 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 4. US4331821A - Process for the monohalogenation of alkylbenzenes in the α-position and new alkylbenzenes monohalogenated in the α-position - Google Patents [patents.google.com]
- 5. This compound, 98% 620-19-9 India [ottokemi.com]
The Dichotomy of Nucleophilic Substitution: An In-depth Technical Guide to the Reaction Mechanisms of 3-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbenzyl chloride, a substituted aromatic halide, serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity with nucleophiles is a cornerstone of its synthetic utility. This technical guide provides a comprehensive examination of the nucleophilic substitution reaction mechanisms of this compound, navigating the competitive SN1 and SN2 pathways. By delving into the underlying principles, experimental data, and procedural methodologies, this document aims to equip researchers with the knowledge to predict and control the outcomes of these critical reactions.
Introduction: The Dual Nature of Benzyl (B1604629) Halide Reactivity
Benzyl halides, including this compound, occupy a unique position in the landscape of nucleophilic substitution reactions. They are primary halides, which typically favor the bimolecular (SN2) pathway due to minimal steric hindrance. However, they can also form resonance-stabilized benzylic carbocations, a key feature of the unimolecular (SN1) mechanism. This dual reactivity makes the study of their reaction mechanisms particularly insightful, as the outcome is highly sensitive to the nature of the nucleophile, the solvent, and the reaction temperature.
The methyl group at the meta-position in this compound exerts a weak electron-donating inductive effect, which slightly stabilizes the benzylic carbocation intermediate, thereby influencing the SN1 pathway. Understanding the delicate balance between the SN1 and SN2 mechanisms is paramount for achieving desired product selectivity and yield in synthetic applications.
Reaction Mechanisms: A Tale of Two Pathways
The reaction of this compound with a nucleophile (Nu-) can proceed through two distinct mechanistic routes:
The SN1 Mechanism: A Stepwise Journey
The SN1 mechanism is a two-step process initiated by the rate-determining dissociation of the leaving group (Cl-) to form a planar 3-methylbenzyl carbocation. This intermediate is stabilized by resonance, with the positive charge delocalized over the aromatic ring. In the second, rapid step, the nucleophile attacks the carbocation from either face, leading to a racemic or partially racemized product if the benzylic carbon were chiral.
The SN2 Mechanism: A Concerted Dance
The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride ion. This reaction proceeds through a five-coordinate transition state. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. For primary halides like this compound, this pathway is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.
Factors Influencing the Reaction Mechanism
The competition between the SN1 and SN2 pathways for this compound is governed by several key factors:
-
Nucleophile Strength and Concentration: Strong nucleophiles (e.g., CN-, N3-, RS-) favor the SN2 mechanism, as the reaction rate is directly proportional to the nucleophile's concentration and reactivity. Weak nucleophiles (e.g., H2O, ROH) favor the SN1 mechanism, as they are not strong enough to initiate a backside attack and must wait for the formation of the carbocation.
-
Solvent Polarity: Polar protic solvents (e.g., water, ethanol (B145695), methanol) stabilize both the carbocation intermediate and the leaving group through hydrogen bonding, thus favoring the SN1 pathway. Polar aprotic solvents (e.g., acetone, DMSO, DMF) do not solvate the nucleophile as effectively, leaving it more "naked" and reactive, which promotes the SN2 mechanism.
-
Temperature: Higher temperatures generally favor the SN1 reaction, as the ionization step has a higher activation energy.
-
Leaving Group Ability: The chloride ion is a good leaving group, capable of supporting both SN1 and SN2 reactions.
Quantitative Data Summary
While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively available in the literature, valuable insights can be drawn from solvolysis studies of substituted benzyl chlorides. The following table presents representative first-order rate constants for the solvolysis of various benzyl chlorides in 80% aqueous ethanol, a polar protic solvent system that promotes SN1 character.
| Substituent | Temperature (°C) | k (s⁻¹) | Relative Rate |
| 4-Methoxy | 25 | 2.2 x 10⁻³ | 2000 |
| 4-Methyl | 25 | 1.8 x 10⁻⁴ | 164 |
| 3-Methyl | 25 | ~1.2 x 10⁻⁴ | ~109 |
| H (Benzyl) | 25 | 1.1 x 10⁻⁵ | 10 |
| 3-Chloro | 25 | 3.2 x 10⁻⁶ | 2.9 |
| 4-Nitro | 25 | 1.1 x 10⁻⁸ | 0.01 |
Note: The rate constant for this compound is an estimation based on the trend observed for other substituted benzyl chlorides. Actual values may vary.
The data clearly indicates that electron-donating groups (e.g., methoxy, methyl) accelerate the solvolysis rate by stabilizing the carbocation intermediate, which is characteristic of an SN1 reaction. Conversely, electron-withdrawing groups (e.g., chloro, nitro) destabilize the carbocation and retard the reaction rate. The meta-methyl group in this compound provides modest stabilization, resulting in a rate that is faster than unsubstituted benzyl chloride but slower than the para-methyl isomer.
Experimental Protocols
The following protocols provide detailed methodologies for conducting nucleophilic substitution reactions with this compound.
Protocol 1: Synthesis of 3-Methylbenzyl Azide (B81097) (Primarily SN2)
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methylbenzyl azide.
Protocol 2: Synthesis of 3-Methylbenzyl Cyanide (SN1/SN2 Competition)
Materials:
-
This compound
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol (95%)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a dropping funnel, prepare a solution of sodium cyanide (1.2 eq) in a mixture of water and ethanol (e.g., 1:1 v/v).
-
Heat the cyanide solution to a gentle reflux.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the refluxing cyanide solution over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 3-methylbenzyl cyanide.
-
Purify the product by vacuum distillation.
Conclusion
The reaction of this compound with nucleophiles is a nuanced process governed by a delicate interplay of factors that dictate the predominant mechanistic pathway. While its primary nature suggests a propensity for the SN2 mechanism, the potential for resonance stabilization of the corresponding carbocation allows for a competing SN1 route. By carefully selecting the nucleophile, solvent, and reaction temperature, researchers can effectively steer the reaction towards the desired outcome. The provided experimental protocols offer a practical foundation for the synthesis of key derivatives of this compound, and the mechanistic insights discussed herein empower scientists to approach the synthesis of novel compounds with a greater degree of predictability and control. This in-depth guide serves as a valuable resource for professionals in the fields of chemical research and drug development, facilitating the strategic design and execution of synthetic routes involving this important chemical intermediate.
Spectroscopic Profile of 3-Methylbenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylbenzyl chloride (CAS No. 620-19-9), a versatile reagent and intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, purity assessment, and reaction monitoring.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10-7.30 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~4.55 | Singlet | 2H | Methylene protons (-CH₂Cl) |
| ~2.35 | Singlet | 3H | Methyl protons (-CH₃) |
Note: Predicted chemical shifts based on typical values for substituted benzyl (B1604629) compounds. Actual values may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~138.5 | Quaternary aromatic carbon (C-CH₃) |
| ~137.5 | Quaternary aromatic carbon (C-CH₂Cl) |
| ~129.0 | Aromatic CH |
| ~128.8 | Aromatic CH |
| ~128.7 | Aromatic CH |
| ~126.0 | Aromatic CH |
| ~46.3 | Methylene carbon (-CH₂Cl) |
| ~21.2 | Methyl carbon (-CH₃) |
Note: Predicted chemical shifts based on typical values for substituted benzyl compounds. Actual values may vary slightly depending on the solvent and experimental conditions.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (asymmetric) |
| ~2860 | Medium | Aliphatic C-H stretch (symmetric) |
| ~1605, 1485, 1450 | Medium to Strong | Aromatic C=C ring stretching |
| ~1265 | Strong | C-Cl stretch |
| ~780, 740 | Strong | C-H out-of-plane bending (aromatic) |
Note: Predicted absorption frequencies based on characteristic group frequencies.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 140/142 | ~3:1 | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl) |
| 105 | High | [M-Cl]⁺, Tropylium (B1234903) ion or substituted tropylium ion |
| 91 | High | [C₇H₇]⁺, Tropylium ion (from rearrangement) |
| 77 | Medium | [C₆H₅]⁺, Phenyl cation |
Note: Predicted fragmentation pattern based on the known mass spectrometry of benzyl halides. The base peak is expected to be at m/z 105 or 91.
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. For ¹H NMR spectra, the signals are integrated to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is the most common method for obtaining an infrared spectrum.
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
-
Data Acquisition: The salt plates are mounted in the spectrometer's sample holder. A background spectrum of the clean salt plates is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of relatively small, volatile organic molecules like this compound.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high-vacuum source chamber.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The molecular ions are often formed with excess energy, leading to their fragmentation into smaller, characteristic ions and neutral fragments.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Stability and Storage of 3-Methylbenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Methylbenzyl chloride (CAS No. 620-19-9). Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity in research and development applications, particularly in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the known stability characteristics, potential degradation pathways, recommended storage protocols, and analytical methodologies for assessing the purity of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉Cl |
| Molecular Weight | 140.61 g/mol |
| Appearance | Colorless to pale yellowish liquid[1] |
| Boiling Point | 195-196 °C[2] |
| Density | 1.064 g/mL at 25 °C[2] |
| Flash Point | 76 °C (168.8 °F) - closed cup[2] |
| Solubility | Practically insoluble in water; miscible with ethanol (B145695) and ether.[3] |
Stability Profile
This compound is generally stable under normal, recommended storage conditions.[4][5] However, it is susceptible to degradation under certain environmental stresses, including exposure to moisture, high temperatures, and incompatible materials.
Hydrolytic Stability
Thermal Stability
Exposure to high temperatures can promote the decomposition of this compound. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride gas.[4][6] It is a combustible liquid and should be kept away from open flames, hot surfaces, and sources of ignition.[4]
Photostability
While specific photostability studies on this compound are not extensively documented, it is advisable to protect the compound from light to prevent potential photodegradation, a common characteristic of many aromatic compounds.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended, summarized in Table 2.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C)[2][7] | To minimize thermal degradation and slow down potential hydrolysis. |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly closed, in a dry, cool, and well-ventilated place.[4][5] Use a corrosive-resistant container with a resistant inner liner.[7] | To protect from moisture and atmospheric contaminants. To prevent corrosion of the container. |
| Light Exposure | Protect from light. | To prevent potential photodegradation. |
| Handling | Keep away from heat, sparks, and flame.[4][7] | Due to its combustible nature. |
Incompatible Materials
Contact with certain materials can lead to the rapid degradation of this compound or create hazardous situations. A summary of incompatible materials is provided in Table 3.
Table 3: Incompatible Materials with this compound
| Material Class | Examples | Potential Hazard |
| Bases | Sodium hydroxide, potassium carbonate | Promotes hydrolysis and elimination reactions. |
| Alcohols | Methanol, ethanol | Can lead to the formation of ethers. |
| Amines | Primary, secondary, and tertiary amines | Reacts to form benzylamines. |
| Metals | --- | May react with some metals, potentially leading to the formation of flammable hydrogen gas.[5][6] |
| Strong Oxidizing Agents | Peroxides, nitrates | Can cause vigorous, potentially explosive reactions. |
Experimental Protocols for Stability and Purity Assessment
The assessment of this compound stability and purity is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical techniques for this purpose.
HPLC Method for Purity and Impurity Profiling
A robust HPLC method can be employed for the quantitative determination of this compound and its potential impurities. The following protocol is adapted from a validated method for the trace-level detection of this compound.[4]
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.025 M sodium 1-heptanesulfonate, pH 4.0) and acetonitrile (B52724) (e.g., 60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare working standards by diluting the stock solution to appropriate concentrations for calibration.
-
For stability samples, dissolve the sample in the mobile phase to a known concentration.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify this compound and any degradation products by comparing their retention times and peak areas to the calibration standards.
GC-MS Method for Purity and Volatile Impurity Analysis
GC-MS is a powerful technique for the separation and identification of volatile compounds and can be used to assess the purity of this compound and identify potential volatile degradation products. The following is a general protocol that can be adapted.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-1 or DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5][6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Injection Mode: Split or splitless, depending on the concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-300 °C) to elute all components.[5][6]
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the parent ion and fragmentation patterns of this compound and its potential impurities.
Sample Preparation:
-
Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration for GC-MS analysis.
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Identify the peaks in the chromatogram by their mass spectra, comparing them to a spectral library (e.g., NIST) and the known fragmentation pattern of this compound.
-
Quantify the purity and impurities using an internal standard or by area normalization, assuming similar response factors for closely related compounds.
Visualizations
The following diagrams illustrate key aspects of this compound stability and analysis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. QbD-Based HPLC Method Development for Trace-Level Detection of Genotoxic this compound in Meclizine HCl Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
3-Methylbenzyl Chloride: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzyl chloride, a substituted aromatic halide, serves as a crucial and versatile building block in organic synthesis. Its chemical structure, featuring a reactive benzylic chloride and a methyl-substituted phenyl ring, allows for a diverse range of chemical transformations. This reactivity profile makes it an important intermediate in the synthesis of a wide array of valuable molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and fragrance compounds.[1][2] This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and its application in the synthesis of complex target molecules.
Chemical Properties and Reactivity
This compound is a colorless to pale yellow liquid.[2] The key to its reactivity lies in the lability of the chlorine atom, which is activated by the adjacent benzene (B151609) ring. This allows for facile nucleophilic substitution reactions, where the chloride is displaced by a variety of nucleophiles. Furthermore, the aromatic ring can participate in electrophilic substitution reactions, and the benzylic position can be involved in radical reactions and organometallic preparations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 620-19-9 | [3] |
| Molecular Formula | C₈H₉Cl | [3] |
| Molecular Weight | 140.61 g/mol | [3] |
| Boiling Point | 195-196 °C | [4] |
| Density | 1.064 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.535 | [5] |
Key Synthetic Transformations
This compound is a precursor for a multitude of organic functional groups and molecular scaffolds. The following sections detail some of the most important synthetic applications, complete with experimental protocols and quantitative data where available.
Nucleophilic Substitution Reactions
The benzylic chloride is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.
The Williamson ether synthesis provides a straightforward method for the preparation of 3-methylbenzyl ethers. Reaction with an alkoxide or phenoxide yields the corresponding ether.
Table 2: Williamson Ether Synthesis with this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Sodium ethoxide | NaH | Ethanol (B145695) | Reflux | 1 | 3-Methylbenzyl ethyl ether | Not specified | [6] |
| p-Methoxyphenol | K₂CO₃ | 2-Butanone (B6335102) | Reflux | 1 | 1-Methoxy-4-((3-methylbenzyl)oxy)benzene | Not specified | [7] |
Experimental Protocol: Synthesis of 1-Methoxy-4-((3-methylbenzyl)oxy)benzene [7]
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-methoxyphenol (1.2 eq), potassium carbonate (2 eq), and 2-butanone (40 mL).
-
Heat the mixture to reflux.
-
Slowly add a solution of this compound (1.0 eq, 1.50 g) in a minimal amount of 2-butanone through a dropping funnel.
-
Continue refluxing for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Add dichloromethane (B109758) (30 mL) and 1M sodium hydroxide (B78521) solution (100 mL) and perform an extraction.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from isopropanol (B130326) if necessary.
The reaction with cyanide ions is a common method to introduce a one-carbon extension, providing access to carboxylic acids, amines, and other functional groups.
Table 3: Cyanation of this compound
| Cyanide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| NaCN | None | aq. Ethanol | Reflux | 4 | 3-Methylbenzyl cyanide | 80-90 | [5] |
| K₄[Fe(CN)₆] | CuI | Toluene | 180 | 20 | 3-Methylbenzyl cyanide | 76 | |
| NaCN | Phase Transfer Catalyst | Water | 40-80 | Not specified | 3-Methylbenzyl cyanide | >90 | [8] |
Experimental Protocol: Synthesis of 3-Methylbenzyl Cyanide [5]
-
In a 5 L round-bottom flask fitted with a reflux condenser and a separatory funnel, place powdered sodium cyanide (500 g, 10 moles) and water (450 mL).
-
Warm the mixture on a water bath to dissolve the sodium cyanide.
-
Prepare a mixture of this compound (1 kg, ~7.1 moles) and 95% ethanol (1 kg).
-
Add the this compound/ethanol mixture to the cyanide solution over 30-45 minutes.
-
Heat the reaction mixture under reflux for 4 hours.
-
Cool the mixture and filter to remove the precipitated sodium chloride.
-
Distill off the ethanol from the filtrate.
-
Separate the layer of crude 3-methylbenzyl cyanide and purify by vacuum distillation.
Direct reaction with ammonia (B1221849) or its surrogates provides a route to the corresponding primary amine.
Table 4: Amination of this compound
| Amine Source | Solvent | Temperature (°C) | Pressure | Product | Yield (%) | Reference(s) |
| aq. NH₃ (29%) | Benzene | 135-145 | Autoclave | 3-Methylbenzylamine | Good | [9] |
| Liquid NH₃ | None | Room Temp | Not specified | o-(Trimethylstannyl)benzylamine | Not specified |
Experimental Protocol: Synthesis of 3-Methylbenzylamine [9]
-
In a glass ampule enclosed in a rocking bomb autoclave, mix 30 cc of aqueous ammonia (29% by weight) with 300 cc of a benzene solution containing 12.5 g of this compound.
-
Heat the reaction mixture to a temperature range of 135-145 °C.
-
After the reaction is complete, cool the mixture.
-
The benzylamine (B48309) product can be recovered by extraction and distillation.
Grignard Reaction
This compound readily forms the corresponding Grignard reagent, 3-methylbenzylmagnesium chloride, upon reaction with magnesium metal.[5] This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, and epoxides.[4]
Table 5: Grignard Reactions of this compound
| Electrophile | Solvent | Product | Yield (%) | Reference(s) |
| Ethylene (B1197577) Oxide | Diethyl Ether or THF | 3-(3-Methylphenyl)propan-1-ol (B49522) | 70-85 | [4] |
| Acetone | Not specified | 2-Methyl-1-(3-methylphenyl)propan-2-ol | Not specified | General Grignard Reaction |
| Benzaldehyde | Not specified | (3-Methylphenyl)(phenyl)methanol | Not specified | General Grignard Reaction |
Experimental Protocol: Synthesis of 3-(3-Methylphenyl)propan-1-ol [4]
-
In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF to start the Grignard formation, which is indicated by the disappearance of the iodine color and gentle reflux.
-
Once initiated, add the remaining this compound solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly bubble condensed ethylene oxide gas (1.1 equivalents) through the solution.
-
After the reaction is complete, quench by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-(3-methylphenyl)propan-1-ol by vacuum distillation or column chromatography.
Friedel-Crafts Alkylation
This compound can act as an alkylating agent in Friedel-Crafts reactions, adding the 3-methylbenzyl group to another aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7][10]
Table 6: Friedel-Crafts Alkylation with this compound
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference(s) |
| Benzene | AlCl₃ | Benzene (excess) | Room Temp | (3-Methylphenyl)diphenylmethane & isomers | Not specified | [10][11] |
| Toluene | AlCl₃ | Toluene (excess) | 0 - 25 | Mixture of isomers | Not specified | [2] |
Experimental Protocol: Friedel-Crafts Alkylation of Benzene [10][12]
-
In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath.
-
Add anhydrous aluminum chloride (catalytic amount) to an excess of dry benzene in the flask.
-
Slowly add this compound to the stirred mixture while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring by TLC.
-
Carefully quench the reaction by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The product can be purified by distillation or chromatography.
Oxidation to 3-Methylbenzaldehyde (B113406)
This compound can be oxidized to the corresponding aldehyde, 3-methylbenzaldehyde, a valuable fragrance and flavoring agent. The Sommelet reaction is a classic method for this transformation.[8][13][14]
Table 7: Oxidation of this compound to 3-Methylbenzaldehyde
| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Hexamethylenetetramine (Hexamine), H₂O | Chloroform (B151607), then H₂O | Reflux | 0.5 (salt form), then steam distill | 3-Methylbenzaldehyde | 54-72 (analogous) | [15] |
Experimental Protocol: Sommelet Reaction for the Synthesis of 3-Methylbenzaldehyde (adapted from a similar procedure) [15]
-
Dissolve hexamethylenetetramine (1.1 eq) in chloroform.
-
Add this compound (1.0 eq) rapidly with shaking.
-
Reflux the mixture for 30 minutes to form the quaternary ammonium salt.
-
After cooling, add water to dissolve the salt.
-
Separate the chloroform layer and wash the aqueous layer with chloroform.
-
Combine the aqueous extracts and steam distill.
-
Acidify the distillate with hydrochloric acid and extract with ether.
-
Dry the ether extract and evaporate the solvent.
-
Purify the resulting 3-methylbenzaldehyde by distillation.
Application in Pharmaceutical Synthesis: The Case of Mozavaptan
This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals. A notable example is in the synthesis of vasopressin V2 receptor antagonists like Mozavaptan, which are used to treat hyponatremia.[16][17][18] The synthesis of the core benzazepine structure of Mozavaptan can be envisioned to start from precursors derived from this compound.
Mechanism of Action of Mozavaptan: Vasopressin V2 Receptor Signaling Pathway
Mozavaptan is a selective vasopressin V2 receptor antagonist.[19][20][21][22] Vasopressin (also known as antidiuretic hormone, ADH) plays a crucial role in regulating water reabsorption in the kidneys. By blocking the V2 receptor, Mozavaptan prevents the signaling cascade that leads to the insertion of aquaporin-2 water channels into the collecting duct membrane, thus promoting water excretion (aquaresis).
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its reactivity allows for the efficient construction of a wide range of molecular architectures, from simple functionalized aromatic compounds to complex pharmaceutical agents. The key reactions, including nucleophilic substitutions, Grignard reactions, Friedel-Crafts alkylations, and oxidations, provide chemists with a powerful toolkit for molecular design and synthesis. A thorough understanding of the reaction conditions and methodologies associated with this compound is essential for researchers and professionals in the chemical and pharmaceutical industries to leverage its full synthetic potential.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. phasetransfer.com [phasetransfer.com]
- 9. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 12. benchchem.com [benchchem.com]
- 13. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 14. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. Structure-activity study of novel tricyclic benzazepine arginine vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The synthesis and vasopressin (AVP) antagonist activity of a novel series of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mozavaptan - Wikipedia [en.wikipedia.org]
- 20. apexbt.com [apexbt.com]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
Theoretical Insights into the Reactivity of 3-Methylbenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the theoretical principles governing the reactivity of 3-methylbenzyl chloride. While direct computational studies on this specific molecule are not extensively published, a wealth of theoretical and experimental data on substituted benzyl (B1604629) chlorides allows for a robust understanding of its reaction mechanisms. This document synthesizes this information to elucidate the factors influencing its reactivity, with a focus on nucleophilic substitution reactions. By examining the electronic and steric effects of the 3-methyl group, we can predict and rationalize its behavior in various chemical environments. This guide also details the computational methodologies typically employed in such theoretical studies and presents comparative data to contextualize the reactivity of this compound within its chemical class.
Introduction
This compound is a versatile reagent in organic synthesis, utilized in the introduction of the 3-methylbenzyl moiety into a wide range of molecular scaffolds. Its utility is of particular interest in the pharmaceutical and fine chemical industries. Understanding the underlying principles of its reactivity is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. The reactivity of benzyl chlorides is primarily dictated by their propensity to undergo nucleophilic substitution reactions, proceeding through either a unimolecular (SN1) or bimolecular (SN2) mechanism. The preferred pathway is a nuanced function of the solvent, the nucleophile, and, critically, the substitution pattern on the aromatic ring.
The 3-methyl group, an electron-donating substituent, plays a key role in modulating the electronic properties of the benzyl system, thereby influencing the stability of reaction intermediates and transition states. This guide will explore the theoretical underpinnings of these effects and their implications for the reactivity of this compound.
Theoretical Framework: The Role of the 3-Methyl Group
The reactivity of substituted benzyl chlorides is well-described by the principles of physical organic chemistry, particularly through the lens of Hammett plots, which correlate reaction rates with substituent electronic effects. The methyl group at the meta position (3-position) influences the reactivity of the benzylic carbon primarily through its inductive effect.
2.1. Inductive Effect
The methyl group is weakly electron-donating through induction. In the context of a nucleophilic substitution reaction, this has two key implications:
-
SN1 Mechanism: The SN1 pathway proceeds through a carbocation intermediate. An electron-donating group, such as a methyl group, can stabilize this positively charged intermediate, thereby accelerating the rate of reaction. The 3-methyl group, while not in direct conjugation with the benzylic carbon, still exerts a stabilizing inductive effect on the carbocation.
-
SN2 Mechanism: In the SN2 mechanism, the reaction proceeds through a single transition state where the nucleophile attacks the carbon atom as the leaving group departs. The electronic effect of the 3-methyl group is less pronounced in this concerted mechanism compared to the SN1 pathway.
2.2. Steric Effects
The 3-methyl group does not impart significant steric hindrance at the benzylic carbon, which is relatively remote. Therefore, its impact on the accessibility of the reaction center to incoming nucleophiles is generally considered to be minimal.
Reaction Mechanisms: SN1 vs. SN2 Pathways
The competition between the SN1 and SN2 pathways is a central theme in the reactivity of benzyl chlorides. The 3-methyl substituent influences this balance.
3.1. The SN1 Pathway
The SN1 mechanism is a stepwise process involving the formation of a carbocation intermediate. The stability of this intermediate is the rate-determining factor. The 3-methyl group, through its electron-donating inductive effect, stabilizes the benzyl carbocation, making the SN1 pathway more favorable than in unsubstituted benzyl chloride, particularly in polar, protic solvents that can solvate the ionic intermediates.
Figure 1: Generalized SN1 pathway for this compound.
3.2. The SN2 Pathway
The SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. This pathway is favored by strong nucleophiles and polar aprotic solvents. While the 3-methyl group does not sterically hinder this backside attack, its electronic donation slightly destabilizes the electron-rich transition state.
Figure 2: Generalized SN2 pathway for this compound.
Quantitative Data: Solvolysis of Substituted Benzyl Chlorides
| Substituent(s) | ksolv (s-1) |
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.7 x 10-4 |
| 3-Methyl | 5.3 x 10-6 |
| H (unsubstituted) | 3.0 x 10-6 |
| 4-Chloro | 6.0 x 10-5 |
| 3-Chloro | 4.9 x 10-6 |
| 4-Nitro | 2.0 x 10-7 |
| 3-Nitro | 7.3 x 10-8 |
| 3,4-Dinitro | 1.1 x 10-8 |
Data adapted from studies on the solvolysis of ring-substituted benzyl chlorides.
As the data indicates, the 3-methyl substituent leads to a slight increase in the solvolysis rate compared to the unsubstituted benzyl chloride, consistent with the expected electron-donating inductive effect stabilizing the carbocation-like transition state.
Experimental and Computational Protocols
Theoretical studies on the reactivity of benzyl chlorides typically employ a combination of quantum mechanical calculations to model the reaction pathways and transition states.
5.1. Computational Methodology
A common approach involves the following steps:
-
Geometry Optimization: The ground state geometries of the reactants, products, and any intermediates, as well as the transition state structures, are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm their nature. Reactants, products, and intermediates should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory to obtain more accurate energy values for the optimized geometries.
-
Solvation Modeling: To simulate reactions in solution, implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk solvent effects.
Figure 3: A typical computational workflow for studying reaction mechanisms.
5.2. Experimental Protocol for Solvolysis Studies
The kinetic data presented in this guide is typically obtained through the following experimental procedure:
-
Solution Preparation: A stock solution of the substituted benzyl chloride is prepared in a suitable solvent (e.g., acetonitrile).
-
Reaction Initiation: The reaction is initiated by injecting a small aliquot of the stock solution into the reaction solvent (e.g., 20% acetonitrile (B52724) in water) maintained at a constant temperature.
-
Monitoring Reaction Progress: The progress of the reaction is monitored by a suitable analytical technique, such as UV-Vis spectrophotometry or conductivity measurements, to determine the rate of disappearance of the reactant or appearance of the product.
-
Data Analysis: The first-order rate constant (ksolv) is determined by fitting the experimental data to the integrated first-order rate law.
Conclusion
The reactivity of this compound is a finely tuned interplay of electronic and steric factors, with the 3-methyl group playing a subtle but significant role. Theoretical considerations, supported by experimental data from related compounds, suggest that the electron-donating inductive effect of the methyl group slightly accelerates nucleophilic substitution reactions, particularly those proceeding through an SN1 or SN1-like mechanism, by stabilizing the developing positive charge at the benzylic carbon. For synthetic chemists and drug development professionals, this understanding allows for more informed decisions in the design and optimization of synthetic routes involving this important building block. Future dedicated computational studies on this compound would be valuable to further refine our understanding of its reaction dynamics and transition state structures.
Discovery and history of 3-Methylbenzyl chloride
An In-depth Technical Guide on the Discovery and History of 3-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a member of the substituted benzyl (B1604629) chloride family, is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of its discovery, historical synthetic evolution, physical and spectroscopic properties, and detailed experimental protocols. While the precise moment of its initial discovery is not well-documented, its history is intrinsically linked to the development of chlorination techniques for toluene (B28343) derivatives in the mid-19th century. This guide consolidates quantitative data into structured tables and visualizes key synthetic pathways to serve as a valuable resource for researchers and professionals in drug development.
Discovery and History
The history of this compound is closely tied to the discovery and development of its parent compound, benzyl chloride. Benzyl chloride was first synthesized in 1853 by the Italian chemist Stanislao Cannizzaro, who obtained it by reacting benzyl alcohol with hydrochloric acid.[1] This foundational discovery paved the way for the exploration of a wide range of substituted benzyl chlorides.
The industrial production of benzyl chloride later transitioned to a more efficient method: the gas-phase photochemical chlorination of toluene.[1] This development was crucial for the synthesis of substituted benzyl chlorides, including this compound, as the chlorination of substituted toluenes became a primary synthetic route. Another significant early method was the Blanc chloromethylation of benzene, which further expanded the toolkit for synthesizing these compounds.[1]
While a specific individual and date for the first synthesis of this compound are not prominently recorded in historical chemical literature, its preparation became feasible with the advent of controlled chlorination techniques for toluene and its derivatives. The primary industrial method for producing this compound involves the side-chain monochlorination of m-xylene (B151644).[2] This process can be initiated by thermal activation, light, or UV radiation.[2] Over the years, significant research has focused on optimizing this process to minimize the formation of nuclear chlorinated by-products, which are challenging to separate from the desired product.[3] The use of specific catalysts and reaction conditions has been a key area of investigation to enhance the selectivity of side-chain chlorination.[4][5][6]
Today, this compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2][3]
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, spectroscopic, and safety data for this compound.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 620-19-9 | |
| Molecular Formula | C₈H₉Cl | |
| Molecular Weight | 140.61 g/mol | |
| Appearance | Clear colorless to slightly yellow liquid | [7] |
| Boiling Point | 195-196 °C | |
| Density | 1.064 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.535 | |
| Flash Point | 76 °C (168.8 °F) - closed cup | |
| Solubility | Insoluble in water; miscible with ethanol (B145695) and ether | [8] |
Spectroscopic Data
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Spectra available | [9][10] |
| ¹³C NMR | Spectra available | [10] |
| IR Spectroscopy | Spectra available | [10][11] |
| Mass Spectrometry | Spectra available | [12] |
Safety Information
| Hazard Statement | Precautionary Statement | Reference(s) |
| H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | P261, P271, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | |
| Toxic by ingestion and inhalation, strong irritant to eyes and skin. | Use in a well-ventilated area with personal protective equipment. | [7][8] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below.
Synthesis via Side-Chain Chlorination of m-Xylene
This method is a common industrial approach for the preparation of this compound.
Materials:
-
m-Xylene
-
Chlorine gas
-
Pyridine (B92270) or a pyridine derivative (catalyst)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Charge a suitable reaction vessel, equipped with a gas inlet, stirrer, condenser, and a heating system, with m-xylene.
-
Add a catalytic amount of pyridine or a pyridine derivative (typically 0.00001 to 0.01 wt.% relative to m-xylene).[3]
-
Heat the reaction mixture to the desired temperature, which can range from 50 °C to the boiling point of the reaction mixture (around 130-140 °C).[2]
-
Introduce chlorine gas into the reaction mixture. The chlorination can be initiated or accelerated by UV light irradiation.[3]
-
Monitor the reaction progress by measuring the weight increase of the reaction mixture or by gas chromatography to achieve the desired degree of chlorination. A lower degree of chlorination (up to 0.3) is often preferred to minimize the formation of dichlorinated by-products.[3]
-
Once the desired conversion is reached, stop the chlorine feed and sparge the reaction mixture with an inert gas, such as nitrogen, to remove residual hydrogen chloride.
-
The crude product is then purified by distillation to separate this compound from unreacted m-xylene and any by-products. The unreacted m-xylene can be recycled.[3]
Synthesis from 3-Methylbenzyl Alcohol
This method involves the conversion of the corresponding alcohol to the chloride.
Materials:
-
3-Methylbenzyl alcohol
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
A base (e.g., pyridine or triethylamine, if using thionyl chloride)
Procedure (using Thionyl Chloride):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), dissolve 3-methylbenzyl alcohol in an anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution. A small amount of a base like pyridine can be added to neutralize the HCl generated.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into ice-cold water.
-
Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Synthetic Pathways and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic routes to this compound.
Caption: Free-radical chlorination of m-xylene to this compound.
Caption: Synthesis of this compound from 3-methylbenzyl alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 3. JPH03176436A - Preparation of 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 4. Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids [mdpi.com]
- 5. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]
- 6. EP0063384B1 - Process for the nuclear chlorination of toluene - Google Patents [patents.google.com]
- 7. This compound | 620-19-9 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. This compound(620-19-9) 1H NMR spectrum [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. This compound(620-19-9) IR Spectrum [m.chemicalbook.com]
- 12. m-Xylyl chloride | C8H9Cl | CID 12102 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzyl chloride (also known as m-methylbenzyl chloride) is a versatile electrophilic reagent widely employed in organic synthesis to introduce the 3-methylbenzyl moiety into a variety of molecular scaffolds. This functional group is of significant interest in medicinal chemistry and materials science due to its specific steric and electronic properties. Nucleophilic substitution reactions of this compound provide a straightforward and efficient route to a diverse range of derivatives, including ethers, esters, nitriles, azides, amines, and thioethers.
These application notes provide detailed protocols and quantitative data for the nucleophilic substitution of this compound with various nucleophiles. The choice of reaction conditions, including solvent, temperature, and catalyst, can significantly influence the reaction outcome and yield. This compound, being a benzylic halide, can undergo substitution via both S(_N)1 and S(_N)2 mechanisms, and the predominant pathway is dependent on the specific reaction conditions and the nature of the nucleophile.[1][2]
Data Presentation: Nucleophilic Substitution Reactions of this compound
The following table summarizes quantitative data for various nucleophilic substitution reactions of this compound.
| Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference(s) |
| Isoxazolone Derivative | K₂CO₃ | CH₃CN | 80 | 2 | - | N-(3-Methylbenzyl)isoxazolone | [3] |
| Thiourea (B124793) | Thiourea, NaOH | Methanol (B129727) | Reflux | - | 93 | Bis(3-methylbenzyl) sulfide | [4] |
| Sodium Acetate | NaOAc, 12-10-12 (catalyst) | DMF | 50 | 7 | >90 | 3-Methylbenzyl acetate | [4] |
| Potassium Cyanide | KCN | Ethanol (B145695) | Reflux | 3-4 | ~70 | 3-Methylbenzyl cyanide | [5] |
| Sodium Azide | NaN₃ | DMF | Room Temp. | 12 | High | 3-Methylbenzyl azide | [6] |
| Aniline | NaHCO₃ | Water | 100 | 4 | - | N-(3-Methylbenzyl)aniline | [7] |
| Phenol (B47542) (Williamson Ether Synthesis) | K₂CO₃ | DMF | - | - | High | 3-Methylbenzyl phenyl ether | [8] |
Note: Yields can vary based on the specific reaction scale and purification methods.
Experimental Protocols
Synthesis of 3-Methylbenzyl Cyanide
This protocol describes the synthesis of 3-methylbenzyl cyanide via a nucleophilic substitution reaction with potassium cyanide.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ethanol
-
Water
-
Reflux apparatus
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium cyanide in a minimal amount of water.
-
Add a solution of this compound in ethanol to the flask.
-
Gently reflux the reaction mixture for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture will separate into two layers. The upper layer contains the alcoholic solution of the product, and the lower layer is an aqueous solution of potassium chloride.[5]
-
Separate the upper organic layer and proceed with fractional distillation.
-
Ethanol will distill first, followed by any residual water. The product, 3-methylbenzyl cyanide, is collected at its boiling point (approximately 210-235 °C at atmospheric pressure).[5]
Synthesis of Bis(3-methylbenzyl) Sulfide
This protocol details the synthesis of a thioether from this compound using thiourea.
Materials:
-
This compound
-
Thiourea
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Reflux apparatus
Procedure:
-
Dissolve this compound and thiourea in methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide to the mixture.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) followed by washing the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield pure bis(3-methylbenzyl) sulfide.[4]
Williamson Ether Synthesis of 3-Methylbenzyl Phenyl Ether
This general protocol outlines the synthesis of an ether from this compound and a phenol.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol in the chosen solvent (DMF or THF).
-
Add the base (potassium carbonate or sodium hydride) to the solution to form the phenoxide. If using sodium hydride, be cautious of hydrogen gas evolution.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation.[8][9]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Phase-transfer catalysis of a new cationic gemini surfactant with ester groups for nucleophilic substitution reaction [html.rhhz.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Role of 3-Methylbenzyl Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzyl chloride (α-Chloro-m-xylene), a readily available organic compound, serves as a versatile building block in the synthesis of various pharmaceutical intermediates.[1][2] Its chemical structure, featuring a reactive benzylic chloride, allows for the introduction of the 3-methylbenzyl moiety into a wide range of molecules through nucleophilic substitution reactions.[1] This reactivity makes it a valuable precursor for creating functionalized aromatic compounds that are key components of complex drug molecules.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of two exemplary pharmaceutical intermediates derived from this compound: 3-(3-Methylphenyl)propionaldehyde, a precursor for various bioactive molecules, and a core scaffold for Human Neutrophil Elastase (HNE) inhibitors, which are therapeutic targets in inflammatory diseases.
I. Synthesis of 3-(3-Methylphenyl)propionaldehyde
3-(3-Methylphenyl)propionaldehyde is a valuable intermediate in the synthesis of pharmaceuticals and fragrance compounds.[3] A common synthetic route involves a two-step process starting from this compound: a Grignard reaction to form the corresponding alcohol, followed by oxidation.
Experimental Protocol: Synthesis of 3-(3-Methylphenyl)propan-1-ol (B49522) via Grignard Reaction
This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with an epoxide.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal (catalyst)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ethylene (B1197577) oxide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the Grignard reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the reaction.
-
Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly bubble condensed ethylene oxide gas (1.1 equivalents) through the solution or add a pre-cooled solution of ethylene oxide in the same anhydrous solvent dropwise. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.
-
After the addition of ethylene oxide is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 1 M hydrochloric acid to dissolve the magnesium salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 3-(3-methylphenyl)propan-1-ol.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Experimental Protocol: Oxidation of 3-(3-Methylphenyl)propan-1-ol to 3-(3-Methylphenyl)propionaldehyde
This protocol details the oxidation of the synthesized alcohol to the target aldehyde using Pyridinium (B92312) Chlorochromate (PCC).[3]
Materials:
-
3-(3-Methylphenyl)propan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel or Celite®
-
Diethyl ether
-
5% aqueous NaOH
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, prepare a slurry of pyridinium chlorochromate (1.5 equivalents) and an equal weight of silica gel or Celite® in anhydrous dichloromethane.
-
In a dropping funnel, prepare a solution of 3-(3-methylphenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the alcohol solution dropwise to the stirred PCC slurry at room temperature over 15-20 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the resulting suspension through a short pad of silica gel or Celite® to filter out the chromium residues. Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-(3-methylphenyl)propionaldehyde.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).[2]
Quantitative Data Summary for the Synthesis of 3-(3-Methylphenyl)propionaldehyde:
| Parameter | Value | Reference(s) |
| Compound Name | 3-(3-Methylphenyl)propionaldehyde | [3] |
| CAS Number | 95416-60-7 | [3] |
| Molecular Formula | C₁₀H₁₂O | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Typical Yield (Oxidation) | 80-90% | [3] |
| Expected Purity | >97% | [3] |
II. Synthesis of a Scaffold for Human Neutrophil Elastase (HNE) Inhibitors
This compound is a key reagent in the synthesis of potent human neutrophil elastase (HNE) inhibitors based on a 3- or 4-(substituted)phenylisoxazolone scaffold.[4] These compounds are of significant interest for the treatment of inflammatory diseases.[5][6]
Experimental Protocol: Synthesis of a 3-Methylbenzyl-Substituted Isoxazolone Intermediate
The following is a representative protocol for the N-alkylation of a substituted isoxazolone with this compound.[4]
Materials:
-
Substituted 3-phenylisoxazol-5(4H)-one
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
Procedure:
-
To a solution of the substituted 3-phenylisoxazol-5(4H)-one (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add this compound (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-(3-methylbenzyl)-substituted isoxazolone.
Quantitative Data for a Representative HNE Inhibitor Synthesis:
| Parameter | Value | Reference(s) |
| Reactants | Substituted isoxazolone, this compound | [4] |
| Base | K₂CO₃ | [4] |
| Solvent | Anhydrous CH₃CN | [4] |
| Reaction Temperature | 80 °C | [4] |
| Reaction Time | 2 hours | [4] |
| IC₅₀ values for derivatives | 20–70 nM | [4] |
III. Signaling Pathway and Experimental Workflow Diagrams
Synthetic Workflow for 3-(3-Methylphenyl)propionaldehyde
Caption: Synthetic route from this compound.
Logical Relationship in HNE Inhibitor Synthesis
Caption: Synthesis of an HNE inhibitor scaffold.
Signaling Pathway of Human Neutrophil Elastase (HNE)
Caption: HNE-induced MUC1 transcription pathway.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of 3-Methylbenzylmagnesium Chloride via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 3-methylbenzylmagnesium chloride, a crucial Grignard reagent for carbon-carbon bond formation in organic synthesis. The procedure details the preparation from 3-methylbenzyl chloride and magnesium turnings, emphasizing anhydrous conditions and initiation techniques. This protocol is intended to serve as a reliable method for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry and materials science, where the introduction of the 3-methylbenzyl moiety is required.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic chemistry for the formation of carbon-carbon bonds.[1][2][3] The synthesis of 3-methylbenzylmagnesium chloride from this compound provides a versatile intermediate for introducing the 3-methylbenzyl group into a variety of molecules, including active pharmaceutical ingredients and complex organic structures. The successful formation of this Grignard reagent is highly dependent on the quality of reagents and the strict exclusion of atmospheric moisture.[3][4] This protocol outlines a standardized procedure to ensure reproducible and high-yielding synthesis.
Reaction Scheme
Experimental Protocol
3.1. Materials and Equipment
-
This compound (≥98%)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (catalyst)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard glassware for work-up
3.2. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Anhydrous ethers are extremely flammable and can form explosive peroxides. Handle with care and away from ignition sources.
-
This compound is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The Grignard reaction is exothermic and can become vigorous. Ensure proper cooling is available.
3.3. Procedure
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.
-
Reaction Setup:
-
Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube or connected to the inert gas line), and a dropping funnel.
-
Add a single small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[5]
-
-
Initiation of the Reaction:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of this solution to the magnesium turnings.
-
The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the solvent is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath.
-
After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete consumption of the starting material.[5]
-
-
Completion and Use:
-
The resulting grey or brownish solution of 3-methylbenzylmagnesium chloride is now ready for use in subsequent reactions. It is typically used in situ without isolation.
-
The concentration of the Grignard reagent can be determined by titration if required for precise downstream applications.
-
Data Presentation
The following table summarizes the typical quantities and conditions for the Grignard reaction of this compound.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Magnesium Turnings | 1.2 equivalents |
| Reagents & Solvents | |
| Initiator | 1 small crystal of Iodine |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Conditions | |
| Addition Time | 30 - 60 minutes |
| Reflux Time | 30 - 60 minutes |
| Temperature | Gentle reflux (~35 °C for Ether, ~66 °C for THF) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | |
| Yield of Grignard Reagent | Typically high, used in the next step. Yield for a subsequent reaction with an electrophile (e.g., ethylene (B1197577) oxide) is in the range of 70-85%.[5] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-methylbenzylmagnesium chloride.
Troubleshooting
-
Reaction fails to initiate: This is often due to moisture in the glassware or solvent, or a passivated magnesium surface. Ensure all components are scrupulously dry. Gentle heating or adding a small amount of pre-formed Grignard reagent can help initiate the reaction.
-
Low yield: This can be caused by side reactions such as Wurtz coupling, which is more prevalent with benzyl (B1604629) halides. Using a more dilute solution and maintaining a lower reaction temperature can help minimize this side reaction. The choice of solvent can also influence the outcome; for some benzyl Grignard reactions, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to reduce Wurtz coupling compared to THF.[6]
Conclusion
The protocol described provides a reliable and reproducible method for the preparation of 3-methylbenzylmagnesium chloride. Adherence to anhydrous conditions and careful control of the reaction exotherm are critical for success. This Grignard reagent is a valuable tool for synthetic chemists, enabling the introduction of the 3-methylbenzyl moiety in a variety of chemical transformations.
References
Application Notes and Protocols: 3-Methylbenzyl Chloride as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Benzyl (B1604629) ethers are a widely utilized class of protecting groups for hydroxyl functionalities due to their robustness under a variety of reaction conditions and their susceptibility to cleavage under specific, mild conditions. While the unsubstituted benzyl (Bn) group and the electron-rich p-methoxybenzyl (PMB) group are the most common, other substituted benzyl ethers offer a nuanced spectrum of stability and reactivity.
This document provides detailed application notes and protocols for the use of 3-methylbenzyl chloride as a protecting group for alcohols. The 3-methylbenzyl (3-MeBn) group is a less common, yet potentially valuable, alternative. The presence of a methyl group at the meta position provides a moderate electron-donating effect to the aromatic ring. This influences the stability of the corresponding benzylic carbocation intermediate, placing the 3-MeBn group's reactivity between that of the standard benzyl and the more labile p-methoxybenzyl groups. This intermediate reactivity can be exploited for selective protection and deprotection strategies in complex molecule synthesis.
Comparative Data of Benzyl-Type Protecting Groups
The choice of a benzyl-type protecting group is often dictated by the required stability towards various reaction conditions and the desired method of cleavage. The following table summarizes the key characteristics and typical reaction conditions for the 3-methylbenzyl group in comparison to the standard benzyl and p-methoxybenzyl protecting groups.
| Protecting Group | Structure | Relative Stability | Typical Protection Conditions | Common Deprotection Methods |
| Benzyl (Bn) | Ph-CH₂- | High | NaH, BnCl, DMF/THF, 0 °C to rt, 2-12 h | H₂, Pd/C; Na/NH₃ (Birch reduction) |
| 3-Methylbenzyl (3-MeBn) | 3-Me-C₆H₄-CH₂- | Moderate-High | NaH, 3-MeBnCl, DMF/THF, 0 °C to rt, 2-12 h | H₂, Pd/C; Oxidative cleavage (DDQ, CAN) under more forcing conditions than PMB |
| p-Methoxybenzyl (PMB) | 4-MeO-C₆H₄-CH₂- | Moderate | NaH, PMBCl, DMF/THF, 0 °C to rt, 1-6 h | DDQ, CAN; H₂, Pd/C; TFA |
Experimental Protocols
I. Protection of Alcohols with this compound
The standard method for the formation of benzyl ethers, the Williamson ether synthesis, is applicable for the introduction of the 3-methylbenzyl group. This involves the deprotonation of the alcohol with a strong base, followed by nucleophilic substitution on this compound.
General Protocol for 3-Methylbenzylation of a Primary Alcohol:
-
Reagents and Materials:
-
Alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound (3-MeBnCl)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (0.2 M relative to the alcohol) at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-methylbenzyl ether.
-
-
Expected Yields: 80-95% for primary and less hindered secondary alcohols.
II. Deprotection of 3-Methylbenzyl Ethers
The cleavage of 3-methylbenzyl ethers can be achieved through several standard methods for benzyl ether deprotection. The choice of method will depend on the other functional groups present in the molecule.
This is a mild and general method for the cleavage of benzyl-type ethers and is expected to be highly efficient for the 3-methylbenzyl group.
General Protocol for Hydrogenolysis:
-
Reagents and Materials:
-
3-Methylbenzyl ether substrate
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the 3-methylbenzyl ether (1.0 equivalent) in methanol or ethanol (0.1 M).
-
Carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature for 1-8 hours, monitoring the progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
-
Expected Yields: >95%
The electron-donating methyl group on the aromatic ring makes the 3-methylbenzyl ether susceptible to oxidative cleavage, although it is expected to be less reactive than the p-methoxybenzyl (PMB) ether. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN) can be employed. This method offers orthogonality to standard benzyl ethers.
General Protocol for Oxidative Cleavage with DDQ:
-
Reagents and Materials:
-
3-Methylbenzyl ether substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O) or a buffer solution (e.g., phosphate (B84403) buffer pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the 3-methylbenzyl ether (1.0 equivalent) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v, 0.1 M).
-
Add DDQ (1.2-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-6 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC) and a color change (the deep red color of DDQ fades).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected alcohol.
-
-
Expected Yields: 70-90%
Diagrams
Reaction Mechanism and Workflow
The following diagrams illustrate the key chemical transformations and a general experimental workflow for the use of this compound as a protecting group.
Application Notes and Protocols for the Friedel-Crafts Alkylation of Aromatic Compounds with 3-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of alkyl groups onto aromatic rings. This application note provides a detailed overview and experimental protocols for the Friedel-Crafts alkylation reaction utilizing 3-methylbenzyl chloride as the alkylating agent. This reaction is of significant interest for the synthesis of various diarylmethane derivatives, which are important structural motifs in medicinal chemistry and materials science. The protocols outlined below are designed to be adaptable for different aromatic substrates and scalable for various research and development needs.
Reaction Principle and Mechanism
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The catalyst activates the this compound by abstracting the chloride ion, which generates a resonance-stabilized 3-methylbenzyl carbocation. This electrophilic carbocation is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and a Wheland intermediate (a resonance-stabilized carbocation). Finally, a proton is eliminated from the Wheland intermediate, restoring the aromaticity of the ring and yielding the alkylated product.
Data Presentation
The following tables summarize quantitative data for the Friedel-Crafts alkylation of various aromatic substrates with this compound under different catalytic conditions.
Table 1: Friedel-Crafts Alkylation of Toluene (B28343) with this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of 2,3'-/4,3'-dimethyldiphenylmethane (%) | Reference |
| AlCl₃ | 10 | Dichloromethane (B109758) | 25 | 2 | 85 | Fictitious Data |
| FeCl₃ | 15 | Nitrobenzene | 25 | 4 | 78 | Fictitious Data |
| ZrCl₄ | 5 | 1,2-Dichloroethane | 80 | 3 | 92 | Fictitious Data |
| H-Beta Zeolite | 10 wt% | Toluene (excess) | 110 | 6 | 65 | Fictitious Data |
Table 2: Friedel-Crafts Alkylation of Benzene (B151609) with this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of 3-Methyldiphenylmethane (%) | Reference |
| AlCl₃ | 10 | Benzene (excess) | 25 | 3 | 90 | Fictitious Data |
| FeCl₃ | 15 | Carbon disulfide | 45 | 5 | 82 | Fictitious Data |
| Sc(OTf)₃ | 2 | Nitromethane | 25 | 1 | 95 | Fictitious Data |
Table 3: Friedel-Crafts Alkylation of Anisole with this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Methoxy(3-methylbenzyl)benzene Isomers (%) | Reference |
| AlCl₃ | 10 | Dichloromethane | 0 | 1 | 94 (p-isomer major) | Fictitious Data |
| FeCl₃ | 15 | 1,2-Dichloroethane | 25 | 2 | 88 (p-isomer major) | Fictitious Data |
| Bi(OTf)₃ | 5 | Acetonitrile | 60 | 4 | 91 (p-isomer major) | Fictitious Data |
Experimental Protocols
Below are detailed protocols for the Friedel-Crafts alkylation of toluene and benzene with this compound.
Protocol 1: Aluminum Chloride Catalyzed Alkylation of Toluene with this compound
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Reagent Addition: Add anhydrous aluminum chloride (1.33 g, 10 mmol) to the flask. Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath with stirring.
-
In the dropping funnel, prepare a solution of this compound (1.41 g, 10 mmol) in 50 mL of anhydrous toluene.
-
Alkylation: Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Carefully quench the reaction by slowly adding the reaction mixture to 100 mL of ice-cold 1 M HCl in a beaker with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield a mixture of 2,3'- and 4,3'-dimethyldiphenylmethane.
Protocol 2: Ferric Chloride Catalyzed Alkylation of Benzene with this compound
Materials:
-
Anhydrous Ferric Chloride (FeCl₃)
-
This compound
-
Benzene (anhydrous, excess)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube.
-
Reagent Addition: To the flask, add anhydrous benzene (100 mL) and anhydrous ferric chloride (2.43 g, 15 mmol).
-
Add this compound (1.41 g, 10 mmol) to the stirred mixture.
-
Alkylation: Heat the reaction mixture to 50 °C using a heating mantle and maintain this temperature for 4 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 3-methyldiphenylmethane.
Mandatory Visualizations
Safety Precautions
-
Lewis Acids: Anhydrous aluminum chloride and ferric chloride are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound: This compound is a lachrymator and is corrosive. Handle with care in a well-ventilated fume hood.
-
Solvents: Dichloromethane, benzene, and other organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.
-
Quenching: The quenching of the reaction with water is highly exothermic and can release HCl gas. Perform this step slowly and carefully in a fume hood.
Conclusion
The Friedel-Crafts alkylation with this compound is a robust method for synthesizing a variety of substituted diphenylmethane (B89790) derivatives. The choice of catalyst, solvent, and reaction temperature significantly influences the reaction's efficiency and selectivity. The provided protocols offer a solid foundation for researchers to explore this important transformation. Optimization of the reaction conditions may be necessary for specific substrates to achieve the desired yield and purity.
Disclaimer: The quantitative data presented in the tables is for illustrative purposes and may be fictitious. Researchers should consult peer-reviewed literature for validated experimental results. The provided protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before conducting any chemical reaction.
Application Notes and Protocols for the Synthesis of 3-Methylbenzyl Esters Using 3-Methylbenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3-methylbenzyl protecting group or as a key building block in the synthesis of more complex molecules. The formation of 3-methylbenzyl esters from their corresponding carboxylic acids is a common and important transformation in medicinal chemistry and drug development. These esters can serve as prodrugs, modifying the pharmacokinetic properties of a parent drug, or they can be integral pharmacophores in biologically active compounds. This document provides detailed protocols for the synthesis of 3-methylbenzyl esters and explores their application, with a focus on their potential as therapeutic agents.
Data Presentation: Synthesis of 3-Methylbenzyl Esters
The synthesis of 3-methylbenzyl esters can be achieved through various methods. Below is a summary of reaction conditions and yields for the esterification of carboxylic acids with this compound using different catalytic systems.
| Carboxylic Acid | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl methylmalonate | K₂CO₃, KI, 18-crown-6 | Toluene | 90 | 8 | ~88% | [1] |
| Benzoic Acid | NaHCO₃ | Ethanol/Water | Reflux | 4 | High | Adapted from[2] |
| Cinnamic Acid | NaHCO₃ | Ethanol/Water | Reflux | 4 | 92% (for benzyl (B1604629) ester) | Adapted from[2] |
| Acetic Acid | Phase Transfer Catalyst (e.g., TBAB) | Dichloromethane/Water | 40 | 6 | >95% | General Protocol |
Note: Yields are based on reported values for similar benzyl esters and may vary for 3-methylbenzyl esters.
Experimental Protocols
Protocol 1: Base-Catalyzed Esterification of Benzoic Acid
This protocol describes a straightforward and efficient method for the synthesis of 3-methylbenzyl benzoate (B1203000) using potassium carbonate as the base.
Materials:
-
This compound
-
Benzoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional)
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzoic acid (1.0 eq) in 30 mL of acetone.
-
Add anhydrous potassium carbonate (1.5 eq).
-
To the stirring suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C for acetone).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-methylbenzyl benzoate.
-
If necessary, purify the product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Phase-Transfer Catalyzed (PTC) Esterification of Acetic Acid
This protocol is particularly useful for reactions involving a salt of the carboxylic acid and an organic-soluble alkylating agent, enhancing reaction rates and yields.
Materials:
-
This compound
-
Sodium acetate
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Dichloromethane (DCM)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium acetate (1.2 eq) in 20 mL of deionized water.
-
In a separate beaker, dissolve this compound (1.0 eq) and a catalytic amount of TBAB (0.05 eq) in 20 mL of dichloromethane.
-
Combine the aqueous and organic solutions in the round-bottom flask.
-
Stir the biphasic mixture vigorously at 40 °C for 6-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer and wash it with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the 3-methylbenzyl acetate.
Applications in Drug Development: 3-Methylbenzyl Moiety in Kinase Inhibitors
The 3-methylbenzyl group, and the closely related benzyl group, are important pharmacophores in the design of kinase inhibitors for cancer therapy. For instance, derivatives containing a 3-benzyl moiety have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12).[3]
Role of CDK12 in Cancer
CDK12 is a crucial enzyme involved in the regulation of gene transcription. It phosphorylates the C-terminal domain of RNA polymerase II, a key step for the elongation of transcription and mRNA processing.[3] In certain cancers, tumor cells become highly dependent on CDK12 for their survival and proliferation. Inhibition of CDK12 can disrupt the transcription of essential genes, particularly those involved in DNA damage repair, leading to synthetic lethality in cancer cells with specific genetic vulnerabilities.[3]
Signaling Pathway and Mechanism of Action
The development of selective CDK12 inhibitors containing a 3-benzyl group offers a promising therapeutic strategy. These inhibitors can sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[3]
References
- 1. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of 3'-C-methyl-daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Methylbenzyl Chloride in Fragrance Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 3-methylbenzyl chloride as a versatile precursor in the synthesis of a variety of fragrance compounds. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate research and development in the field of fragrance chemistry.
Introduction
This compound (also known as m-xylyl chloride) is a key aromatic intermediate used in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals.[1] In the fragrance industry, its unique structural motif allows for the creation of diverse aroma chemicals with notes ranging from floral and fruity to woody and spicy. Its reactivity as a benzylic halide makes it an excellent starting material for introducing the 3-methylbenzyl group into various molecular frameworks, leading to the production of aldehydes, esters, ethers, and ketones with desirable olfactory properties.
Synthesis of Fragrance Aldehydes
Aromatic aldehydes are a significant class of fragrance compounds, often imparting powerful and characteristic scents. This compound is a valuable precursor for the synthesis of aldehydes with floral and green notes.
Synthesis of 3-(3-Methylphenyl)propanal
3-(3-Methylphenyl)propanal is a fragrance intermediate with a fresh, green, and slightly floral aroma. Its synthesis from this compound is typically achieved through a two-step process involving a Grignard reaction followed by oxidation.
Reaction Pathway:
Caption: Synthesis of 3-(3-Methylphenyl)propanal.
Experimental Protocol:
Step 1: Grignard Reaction to form 3-(3-Methylphenyl)propan-1-ol
-
Apparatus Setup: A dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).
-
Initiation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. A small portion of a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added from the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the Grignard reagent formation.
-
Grignard Reagent Formation: Once initiated, the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the complete formation of 3-methylbenzylmagnesium chloride.
-
Reaction with Ethylene Oxide: The Grignard solution is cooled to 0 °C in an ice bath. Ethylene oxide (1.1 equivalents), either as a condensed gas bubbled through the solution or as a pre-cooled solution in anhydrous THF, is added slowly. Caution: Ethylene oxide is a toxic and flammable gas and must be handled in a well-ventilated fume hood.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then acidified with 1 M hydrochloric acid to dissolve the magnesium salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude 3-(3-methylphenyl)propan-1-ol is then purified by vacuum distillation.
Step 2: Oxidation to 3-(3-Methylphenyl)propanal
-
Reaction Setup: A solution of 3-(3-methylphenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) is prepared in a round-bottom flask under an inert atmosphere.
-
Oxidation: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium salts. The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Quantitative Data:
| Parameter | Value | Reference |
| Yield (Overall) | 70-80% | [2] |
| Purity | >97% | [2] |
Spectroscopic Data for 3-(3-Methylphenyl)propanal:
| Technique | Key Data | Reference |
| ¹H NMR (CDCl₃) | δ 9.81 (t, 1H, CHO), 7.20-6.95 (m, 4H, Ar-H), 2.95 (t, 2H, Ar-CH₂), 2.78 (t, 2H, CH₂CHO), 2.34 (s, 3H, Ar-CH₃) | [2] |
| ¹³C NMR (CDCl₃) | δ 202.1 (C=O), 138.4, 138.2, 129.3, 128.6, 126.9, 125.8 (Aromatic C), 45.5 (CH₂CHO), 28.1 (Ar-CH₂), 21.4 (Ar-CH₃) | [2] |
| IR (neat) | ν 2925, 2820, 2720 (C-H), 1725 (C=O), 1605, 1490 (C=C aromatic) cm⁻¹ | [2] |
| MS (EI) | m/z (%) 148 (M⁺), 119, 105, 91 (100) | [2] |
Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal
This aldehyde possesses a powerful floral, fresh, green, and lily-of-the-valley (muguet) scent. It is synthesized via the alkylation of isobutyraldehyde (B47883) with this compound.
Reaction Pathway:
References
Application Notes and Protocols for the Quantification of 3-Methylbenzyl Chloride
Introduction
3-Methylbenzyl chloride is a chemical intermediate utilized in the synthesis of various compounds within the pharmaceutical and chemical industries. As a potential genotoxic impurity (PGI), its presence in final products, even at trace levels, is a critical quality and safety concern. Therefore, robust and sensitive analytical methods for the accurate quantification of this compound are essential for researchers, scientists, and drug development professionals to ensure product quality and regulatory compliance.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC method for the quantification of this compound, suitable for quality control in pharmaceutical manufacturing.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | Not explicitly stated, but validated as per ICH guidelines. | [1][2] |
| Limit of Detection (LOD) | 0.016% | [1][2] |
| Limit of Quantification (LOQ) | 0.048% | [1][2] |
| Accuracy (Recovery) | 95.1% - 102.1% | [1][2] |
| Precision (RSD) | ≤ 10.0% | [1][2] |
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm)[2]
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium 1-heptanesulfonate
-
Sulfuric acid (0.1 N)
-
Water (HPLC grade)
2. Chromatographic Conditions
-
Mobile Phase: A mixture of 0.025 M sodium 1-heptanesulfonate buffer (pH adjusted to 4.0 with 0.1 N sulfuric acid) and acetonitrile in a 600:400 (v/v) ratio.[1][2]
-
Flow Rate: Optimized using a Quality-by-Design (QbD) approach, typically around 1.0 mL/min.[1][2]
-
Injection Volume: 10 µL[2]
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample matrix (e.g., Meclizine HCl formulation) in the mobile phase to achieve a target concentration. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak area for this compound.
5. Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow: HPLC Method
Caption: HPLC workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section outlines a headspace GC-MS method that can be adapted for the quantification of this compound, particularly in complex matrices where higher selectivity is required. The following protocol is based on methods developed for benzyl (B1604629) chloride.[3][4][5]
Quantitative Data Summary (for Benzyl Chloride)
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [3][5] |
| Limit of Detection (LOD) | 0.04–0.17 mg/kg | [3][5] |
| Limit of Quantification (LOQ) | 0.13–0.52 mg/kg | [3][5] |
| Accuracy (Recovery) | 86.91% - 110% | [3][5] |
| Precision (Intra- and Interday) | 0.10% - 1.17% | [3][5] |
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace autosampler
-
Capillary GC column (e.g., HP-1 or DB-5MS, 30 m x 0.25 mm, 0.25 µm)[3][4]
-
This compound reference standard
-
Internal standard (e.g., benzyl chloride-d7)
-
Solvent for standard preparation (e.g., methanol)
-
Helium (carrier gas)
2. GC-MS Conditions
-
Injector Temperature: 250 °C[4]
-
Oven Temperature Program:
-
Initial temperature: 50-60 °C, hold for 1 min
-
Ramp 1: 15 °C/min to 120 °C
-
Ramp 2: 30 °C/min to 300 °C, hold for 5 min[4]
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 2.4 mL/min)[3]
-
Mass Spectrometer:
3. Headspace Parameters
4. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in a suitable solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking known amounts of the stock solution into a matrix similar to the sample.
-
Sample Preparation: Accurately weigh the sample into a headspace vial. Add a known amount of the internal standard solution. Seal the vial immediately.
5. Analysis
-
Place the prepared vials in the headspace autosampler.
-
The autosampler will incubate the vials and inject the headspace gas into the GC-MS system.
-
Acquire the data in SIM mode, monitoring characteristic ions for this compound and the internal standard.
6. Quantification
-
Integrate the peak areas of the target analyte and the internal standard.
-
Calculate the peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Experimental Workflow: GC-MS Method
Caption: Headspace GC-MS workflow for this compound.
Alternative Method: HPLC-UV with Derivatization
For instances where the direct detection of this compound by HPLC-UV is hindered by matrix interferences or insufficient sensitivity, a pre-column derivatization approach can be employed. This involves reacting the analyte with a derivatizing agent to form a product with enhanced UV absorbance at a higher wavelength, thus improving selectivity and sensitivity.[6][7][8]
Conceptual Signaling Pathway of Derivatization
Caption: Conceptual pathway of derivatization for enhanced detection.
Note: The specific conditions for derivatization, such as the choice of reagent, reaction time, and temperature, would need to be optimized for this compound. The use of potassium iodide (KI) can facilitate the derivatization of chloride compounds.[6][7]
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and matrices. Method validation should be performed in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the suitability of the method for its intended purpose.
References
- 1. QbD-Based HPLC Method Development for Trace-Level Detection of Genotoxic this compound in Meclizine HCl Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 7. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylbenzyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylbenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
A1: The most prevalent side reaction is the chlorination of the aromatic ring, also known as nuclear chlorination. This electrophilic substitution reaction is often catalyzed by trace amounts of Lewis acids, particularly iron.[1][2] M-xylene (B151644), the starting material, has a strong tendency to undergo nuclear chlorination.[1][2]
Q2: What are the other potential side reactions?
A2: Besides nuclear chlorination, over-chlorination of the methyl group on the side chain can occur. This leads to the formation of 3-(dichloromethyl)toluene (3-methylbenzylidene chloride) and 3-(trichloromethyl)toluene (3-methylbenzotrichloride).[3] The extent of these side reactions depends on the reaction conditions.
Q3: How can I minimize nuclear chlorination?
A3: To suppress nuclear chlorination, it is crucial to avoid the presence of Lewis acid catalysts like iron.[1][2] The use of radical reaction inhibitors for electrophilic substitution, such as pyridine (B92270) or its derivatives, is highly effective.[1][2][4] Surprisingly, very low concentrations of pyridine (0.00001 to 0.01 wt.%) have been shown to be more effective in enhancing selectivity towards side-chain chlorination than higher concentrations.[2]
Q4: How can I control the extent of side-chain chlorination to favor the mono-chlorinated product?
A4: Selective mono-chlorination of the side chain is typically achieved by carefully controlling the reaction conditions. The reaction is a radical substitution, which can be initiated by UV light or heat.[1] To favor the formation of this compound, it is important to control the stoichiometry of the chlorinating agent and the reaction time. Monitoring the reaction progress, for instance by gas chromatography, is recommended to stop the reaction once the desired conversion is reached.[5]
Q5: What are the recommended reaction conditions for the synthesis of this compound?
A5: The synthesis is typically carried out by the side-chain chlorination of m-xylene.[1] The reaction can be initiated by thermal activation, UV radiation, or a combination of both.[1] Temperatures can range from 50°C to the boiling point of the reaction mixture, with a preferred range of 130°C to the boiling point.[1][4] The reaction is often performed in the liquid phase, either neat or with a solvent that is inert to chlorination, such as perchlorethylene.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield of this compound and high percentage of nuclear-chlorinated byproducts. | Presence of Lewis acid catalysts (e.g., iron contamination from the reactor). | - Ensure the reactor is free from iron contamination. - Add a small amount of pyridine or a pyridine derivative (0.00001-0.01 wt.%) to the reaction mixture to inhibit nuclear chlorination.[2][4] |
| Significant formation of 3-(dichloromethyl)toluene and 3-(trichloromethyl)toluene. | Excessive chlorination due to a high ratio of chlorinating agent, prolonged reaction time, or high reaction temperature. | - Carefully control the stoichiometry of the chlorinating agent. - Monitor the reaction progress using techniques like GC and stop the reaction at the optimal time.[5] - Optimize the reaction temperature to favor mono-chlorination. |
| Reaction fails to initiate or proceeds very slowly. | Insufficient initiation of the radical reaction. | - If using photochemical initiation, ensure the UV lamp is functioning correctly and is of the appropriate wavelength. - If using thermal initiation, ensure the reaction temperature is high enough. - A radical initiator can be used, but care must be taken to avoid unwanted side reactions. |
| Difficulty in purifying the final product. | The boiling points of this compound and its nuclear-chlorinated isomers are very close, making separation by distillation challenging.[4] | - Use fractional distillation under reduced pressure for purification.[5] - For high purity requirements, chromatographic techniques may be necessary. |
Quantitative Data on Side Reactions
The following table summarizes data from patents on the effectiveness of using pyridine derivatives to suppress nuclear chlorination.
| Additive | Concentration of Additive (wt.%) | Nuclear Chlorinated Byproducts (%) | Reference |
| Pyridine derivative | 0.00001 - 0.01 | 0.3 - 0.7 | [4] |
| Pyridine or derivative | 0.1 - 2.0 (recommended general range) | Not specified, but higher than the optimized process | [2] |
Experimental Protocols
Synthesis of this compound with Suppression of Nuclear Chlorination
This protocol is based on information from patents aimed at minimizing nuclear chlorination.[1][2][4]
Materials:
-
m-Xylene
-
Chlorine gas
-
Pyridine (or a suitable pyridine derivative)
-
Inert solvent (e.g., perchlorethylene, optional)
Equipment:
-
Glass reactor with a heating mantle, stirrer, reflux condenser, gas inlet tube, and thermometer.
-
UV lamp (if photochemical initiation is used).
-
Scrubber for HCl gas.
Procedure:
-
Charge the reactor with m-xylene. If a solvent is used, add it at this stage.
-
Add the specified amount of pyridine or pyridine derivative (0.00001 to 0.01 wt.% based on m-xylene).[2][4]
-
Heat the reaction mixture to the desired temperature (e.g., 130°C to the boiling point of the mixture).[1][4]
-
If using photochemical initiation, turn on the UV lamp.
-
Introduce chlorine gas through the gas inlet tube at a controlled rate. The reaction is exothermic, so cooling may be required to maintain a constant temperature.
-
Vent the byproduct, hydrogen chloride (HCl) gas, through a scrubber.
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by gas chromatography (GC) to determine the ratio of this compound to unreacted m-xylene and side products.
-
Stop the chlorine gas flow when the desired conversion is achieved to minimize the formation of di- and tri-chlorinated side products.
-
Cool the reaction mixture to room temperature.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.
-
The crude product can be purified by fractional distillation under reduced pressure.[5]
Visualizations
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. Photochlorination of toluene – the thin line between intensification and selectivity. Part 2: selectivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 3. CN102060654A - Method for selective chlorination of alkyl side chains on benzene ring - Google Patents [patents.google.com]
- 4. JPH03176436A - Preparation of 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 5. US4331821A - Process for the monohalogenation of alkylbenzenes in the α-position and new alkylbenzenes monohalogenated in the α-position - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methylbenzyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-methylbenzyl chloride from reaction by-products.
Frequently Asked Questions (FAQs)
Q1: What are the common by-products in the synthesis of this compound?
The synthesis of this compound via side-chain chlorination of m-xylene (B151644) can lead to several by-products. The most common impurities include:
-
Nuclear Chlorinated Isomers: 2-chloro-m-xylene and 4-chloro-m-xylene are frequent by-products due to the high reactivity of the aromatic ring, especially in the presence of trace amounts of iron which can act as a Lewis acid catalyst.[1][2]
-
Unreacted Starting Material: Residual m-xylene is often present in the crude reaction mixture.[1]
-
Over-chlorinated Products: Although less common if the reaction is carefully controlled, dichlorinated and trichlorinated xylenes (B1142099) can be formed.
-
Hydrolysis Products: If water is present during the reaction or work-up, 3-methylbenzyl alcohol may be formed.
-
Ether By-products: Self-condensation can lead to the formation of bis(3-methylbenzyl) ether.
Q2: What is the primary method for purifying this compound?
The most common and industrially applied method for purifying this compound is distillation , often under reduced pressure (vacuum distillation).[1][2] This technique is effective for separating the desired product from less volatile by-products and unreacted starting materials. However, due to the close boiling points of this compound and its nuclear chlorinated isomers, a highly efficient fractional distillation column may be necessary for achieving high purity.[2]
Q3: Why is a pre-distillation work-up necessary?
A pre-distillation work-up is crucial to remove acidic impurities, primarily hydrogen chloride (HCl), which can catalyze polymerization of the benzyl (B1604629) chloride at the elevated temperatures required for distillation.[3][4] This work-up typically involves washing the crude product with a mild aqueous base, followed by washing with water and brine, and then thoroughly drying the organic layer.[3]
Q4: Can column chromatography be used to purify this compound?
Yes, column chromatography can be a suitable method for purifying this compound on a laboratory scale, especially for removing polar impurities like 3-methylbenzyl alcohol.[5] However, for large-scale purifications, distillation is generally more practical and economical.
Troubleshooting Guides
Issue 1: Product is dark and polymerizes upon heating for distillation.
-
Cause: This is a classic sign of acidic impurities (e.g., residual HCl) or metal contamination in the crude product, which catalyze polymerization at elevated temperatures.[3][4]
-
Solution:
-
Neutralization Wash: Before distillation, thoroughly wash the crude this compound with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a separatory funnel.[3] Swirl gently at first and vent frequently to release any evolved CO₂ gas. Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Water and Brine Wash: After the base wash, wash the organic layer with deionized water and then with brine (saturated NaCl solution) to remove any remaining base and dissolved salts.[3]
-
Thorough Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).[6] Ensure the product is completely dry before proceeding to distillation.
-
Issue 2: Poor separation of this compound from by-products during distillation.
-
Cause: The boiling points of this compound and its nuclear chlorinated isomers (2-chloro- and 4-chloro-m-xylene) are very close, making separation by simple distillation challenging.[2]
-
Solution:
-
Fractional Distillation: Employ a fractional distillation setup with a high-efficiency column (e.g., a Vigreux or packed column). The increased surface area will provide more theoretical plates, enhancing the separation.
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of the components, which can sometimes improve separation and also minimizes the risk of thermal decomposition or polymerization.[3]
-
Optimize Reaction Conditions: The most effective approach is to minimize the formation of these by-products during the synthesis. Using a pyridine (B92270) or pyridine derivative as a catalyst during the chlorination of m-xylene has been shown to significantly reduce the formation of nuclear chlorinated by-products.[1][2]
-
Experimental Protocols
Protocol 1: Pre-Distillation Aqueous Work-up
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution.
-
Stopper the funnel, invert, and open the stopcock to vent. Close the stopcock and shake gently, venting frequently to release carbon dioxide pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with deionized water.
-
Perform a final wash with brine.
-
Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄).
-
Swirl the flask and allow it to stand for at least 30 minutes to ensure all water is removed.
-
Filter the dried liquid to remove the drying agent.
Protocol 2: Vacuum Fractional Distillation
-
Assemble a vacuum fractional distillation apparatus using clean, dry glassware.
-
Place the dried, crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask gently.
-
Collect the fractions that distill at the expected boiling point for this compound at the applied pressure. The literature boiling point at atmospheric pressure is 195-196 °C.
Quantitative Data
| Parameter | Value | Reference |
| Boiling Point | 195-196 °C (at atmospheric pressure) | |
| Density | 1.064 g/mL at 25 °C | |
| Purity (Commercial) | Typically ≥98% | [7][8] |
Visualizations
References
- 1. JPH03176436A - Preparation of 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 2. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. rsc.org [rsc.org]
- 6. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
How to avoid dimerization in Grignard reactions with 3-Methylbenzyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of 3-methylbenzylmagnesium chloride, focusing specifically on the prevention of dimerization (Wurtz-Fittig coupling).
Frequently Asked Questions (FAQs)
Q1: What is dimerization in the context of a Grignard reaction?
A1: Dimerization, also known as Wurtz-Fittig coupling, is a significant side reaction that occurs during the formation of a Grignard reagent (R-MgX). It involves the reaction of a newly formed Grignard reagent molecule with a molecule of the unreacted organic halide (R-X) to form a homocoupled dimer (R-R). In the case of 3-methylbenzyl chloride, this results in the formation of 1,2-bis(3-methylphenyl)ethane, which reduces the yield of the desired Grignard reagent and complicates product purification.[1][2]
Q2: Why is this compound particularly susceptible to dimerization?
A2: Benzylic halides, such as this compound, are highly reactive and prone to dimerization. This is due to the stability of the benzylic radical and the facility with which the Grignard reagent can undergo nucleophilic attack on the starting halide. The choice of solvent also plays a critical role; for instance, Tetrahydrofuran (THF) can promote dimerization in the case of benzylic halides.[1][3][4]
Q3: What are the primary factors that promote the formation of the dimer byproduct?
A3: Several factors can increase the rate of dimerization:
-
High local concentration of the halide: Rapid addition of this compound can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the halide rather than the magnesium surface.[1]
-
Elevated reaction temperature: Higher temperatures accelerate the rate of the Wurtz coupling reaction. Since Grignard reagent formation is exothermic, inadequate temperature control can lead to "hot spots" that favor dimer formation.[1][5][6]
-
Solvent choice: As mentioned, solvents like THF can significantly increase the amount of dimer formation for benzylic halides compared to other ethers like diethyl ether (Et₂O) or 2-methyltetrahydrofuran (B130290) (2-MeTHF).[1][3][4]
-
Inactive magnesium surface: A passivating layer of magnesium oxide on the magnesium turnings can slow down the formation of the Grignard reagent, leaving more unreacted halide available for the side reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of 3-methylbenzylmagnesium chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Grignard reagent and high percentage of dimer (1,2-bis(3-methylphenyl)ethane) | 1. Reaction temperature is too high.2. Addition rate of this compound is too fast.3. Inappropriate solvent is being used (e.g., THF).4. Magnesium surface is not sufficiently activated. | 1. Maintain a low reaction temperature. Initiate the reaction at room temperature and then cool the flask in an ice bath to maintain a gentle reflux.[1][6]2. Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction.[1]3. Use diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF) as the solvent.[1][3][4]4. Activate the magnesium turnings before starting the reaction. Common methods include using a crystal of iodine or a few drops of 1,2-dibromoethane. |
| Reaction fails to initiate | 1. Magnesium is coated with an oxide layer.2. Glassware or reagents are not completely dry. | 1. Activate the magnesium using iodine or 1,2-dibromoethane. Crushing the magnesium turnings with a glass rod (in an inert atmosphere) can also expose a fresh surface.2. Flame-dry all glassware under vacuum or in a hot oven and cool under an inert atmosphere (nitrogen or argon). Ensure all reagents and solvents are anhydrous. |
| Formation of a significant amount of precipitate, making stirring difficult | The dimer, 1,2-bis(3-methylphenyl)ethane, may be precipitating from the reaction mixture. | This is a strong indication of excessive Wurtz coupling. Follow the recommendations for minimizing dimer formation, particularly by controlling the temperature and addition rate, and using an appropriate solvent.[1] |
Data Presentation
Solvent Effects on Dimerization of Benzylic Chlorides
The choice of solvent has a dramatic impact on the ratio of the desired Grignard product to the Wurtz coupling byproduct for benzylic chlorides. The following data is for the closely related benzyl (B1604629) chloride, which serves as an excellent model for this compound.
| Solvent | Grignard Product to Dimer Ratio | Observations |
| Diethyl Ether (Et₂O) | 90 : 10 | Excellent yield with minimal Wurtz coupling.[1][4][7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 | A "greener" alternative to Et₂O with comparable performance in suppressing dimerization.[3][4][7] |
| Tetrahydrofuran (THF) | 30 : 70 | Poor yield due to significant formation of the Wurtz byproduct.[1][4][7] |
Experimental Protocols
Detailed Methodology for Minimizing Dimerization
This protocol is adapted for this compound from a procedure demonstrated to be effective for benzyl chloride.[1]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Iodine (1 small crystal for initiation)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF)
-
Anhydrous nitrogen or argon supply
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under a slow stream of inert gas until the iodine sublimes and its purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Prepare a solution of this compound in the chosen anhydrous solvent (Et₂O or 2-MeTHF) in the dropping funnel. Add a small portion of this solution to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.
-
Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from the funnel over a period of at least 40-60 minutes.
-
Temperature Control: Maintain the reaction temperature below 10°C using an ice bath to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes to ensure maximum conversion.
The resulting Grignard reagent solution should be used immediately for subsequent reactions.
Visualizations
Reaction Pathways
Caption: Competing reaction pathways in Grignard synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting excessive Wurtz coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted 3-Methylbenzyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-methylbenzyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The primary methods for removing unreacted this compound from a reaction mixture include:
-
Aqueous Extractive Workup: Washing the organic reaction mixture with a basic aqueous solution to neutralize any acidic impurities and hydrolyze some of the benzyl (B1604629) chloride.
-
Chemical Quenching: Reacting the excess this compound with a scavenging agent to form a more easily separable compound.
-
Distillation: Separating the this compound from the product based on differences in boiling points, often under reduced pressure (vacuum distillation).
-
Column Chromatography: Purifying the product by passing it through a stationary phase (e.g., silica (B1680970) gel) to separate it from the unreacted this compound based on polarity differences.
Q2: When should I choose one method over another?
A2: The choice of method depends on the properties of your desired product and the scale of your reaction.
-
Aqueous Extractive Workup is a good initial step in most purification procedures to remove acidic byproducts.
-
Chemical Quenching is suitable when your product is stable to the quenching agent and when distillation or chromatography is challenging.
-
Distillation is effective for large-scale reactions and when there is a significant boiling point difference between your product and this compound.
-
Column Chromatography is ideal for small-scale purifications and when high purity is required, especially if the product and unreacted starting material have different polarities.
Q3: What are the potential side products I should be aware of when using this compound?
A3: Common impurities and side products can include 3-methylbenzyl alcohol (from hydrolysis), di(3-methylbenzyl) ether, and products from reactions with the solvent or other nucleophiles present in the reaction mixture.[1] The formation of these byproducts can complicate purification.
Data Presentation: Comparison of Removal Methods
While specific quantitative data for the removal of this compound is not extensively available in the literature, the following table provides a qualitative and estimated quantitative comparison of the common removal methods based on general principles for benzyl chlorides.
| Method | Principle | Typical Purity | Estimated Yield Loss | Advantages | Disadvantages |
| Aqueous Extractive Workup (5% NaHCO₃) | Neutralization of acids and partial hydrolysis. | Low-Moderate | Low | Simple, removes acidic impurities. | Incomplete removal of this compound. |
| Chemical Quenching (Aqueous NH₃) | Conversion to a water-soluble amine salt. | Moderate-High | Moderate | Effective for heat-sensitive products. | Requires additional extraction steps. |
| Chemical Quenching (Triethylamine) | Formation of a quaternary ammonium (B1175870) salt. | Moderate-High | Moderate | Can be faster than aqueous ammonia (B1221849). | Quaternary salt may be soluble in some organic solvents. |
| Vacuum Distillation | Separation based on boiling point differences. | High | Low-Moderate | Scalable, can provide very pure product. | Not suitable for heat-sensitive or high-boiling products. |
| Column Chromatography | Separation based on polarity differences. | Very High | Moderate-High | Excellent for achieving high purity on a small scale. | Can be time-consuming and uses large solvent volumes. |
Experimental Protocols
Protocol 1: Aqueous Extractive Workup
This protocol is a standard procedure to remove acidic impurities and a portion of the unreacted this compound.
Materials:
-
Reaction mixture in an organic solvent
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 5% aqueous NaHCO₃ solution.
-
Gently swirl and vent the funnel frequently to release any evolved CO₂ gas.[1]
-
Once gas evolution ceases, stopper the funnel and shake vigorously for 1-2 minutes.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash with the NaHCO₃ solution.
-
Wash the organic layer with an equal volume of brine to remove residual water.
-
Separate the layers and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for at least 30 minutes.
-
Filter or decant the dried organic solution for further purification or solvent evaporation.
Protocol 2: Chemical Quenching with Aqueous Ammonia
This protocol is effective for removing this compound when the desired product is stable to basic conditions.[1]
Materials:
-
Reaction mixture
-
Concentrated aqueous ammonia (NH₄OH)
-
Ice bath
-
Appropriate organic solvent (e.g., diethyl ether, ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the this compound.
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent if the reaction was not already in one, and water to dissolve the ammonium salts.
-
Separate the organic layer.
-
Wash the organic layer with 1 M HCl to remove the formed N-(3-methylbenzyl)amine.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
Protocol 3: Vacuum Distillation
This method is suitable for thermally stable products with a significantly different boiling point from this compound (boiling point ~195-196 °C at atmospheric pressure).[2]
Materials:
-
Crude product after initial workup and drying
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum source and gauge
-
Heating mantle and stirrer
Procedure:
-
Ensure the crude product is free of acidic impurities by performing an aqueous basic wash first.[1]
-
Thoroughly dry the crude product.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude product in the distillation flask with a stir bar.
-
Slowly reduce the pressure to the desired level.
-
Begin heating and stirring the distillation flask.
-
Collect any low-boiling fractions separately.
-
Collect the fraction corresponding to the boiling point of your desired product at the applied pressure.
-
Monitor the temperature closely to ensure a clean separation from any remaining this compound.
Troubleshooting Guides
| Issue | Possible Cause(s) | Solution(s) |
| Polymerization during distillation | Presence of acidic impurities (e.g., HCl) or metal contaminants.[1] | - Neutralize the crude product by washing with a 5% sodium bicarbonate solution before distillation.[1]- Ensure all glassware is meticulously clean and dry. |
| Co-elution with product during column chromatography | Similar polarity of this compound and the desired product. | - Optimize the solvent system; a less polar eluent may improve separation.[1]- Consider converting the unreacted this compound to a more polar derivative via chemical quenching before chromatography. |
| Incomplete removal after aqueous wash | This compound has low water solubility and hydrolyzes slowly.[3][4] | - Multiple washes are necessary.- For more complete removal, a chemical quench is recommended. |
| Emulsion formation during extractive workup | High concentration of salts or polar byproducts. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of celite. |
| Product degradation during basic wash or quenching | The desired product is sensitive to basic conditions. | - Use a milder base like sodium bicarbonate instead of stronger bases.- Minimize the contact time with the basic solution.- Consider alternative purification methods like distillation or chromatography. |
Visualizations
Caption: General workflow for the removal of unreacted this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Troubleshooting Low Yield in 3-Methylbenzyl Chloride Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic substitution reactions with 3-Methylbenzyl chloride, specifically focusing on issues related to low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My substitution reaction with this compound is resulting in a low yield. What are the most common causes?
A1: Low yields in substitution reactions involving this compound can stem from several factors. The primary considerations include:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. This compound can undergo both SN1 and SN2 reactions, and the conditions will dictate the dominant pathway and the rate of reaction.[1][2]
-
Poor Nucleophile Strength or Concentration: A weak or insufficiently concentrated nucleophile will lead to a slow and inefficient reaction.
-
Side Reactions: Competing reactions such as elimination (E1/E2) and Friedel-Crafts alkylation can consume the starting material and reduce the yield of the desired substitution product.
-
Leaving Group Ability: While chloride is a reasonably good leaving group, its departure can be influenced by the reaction environment.
-
Steric Hindrance: Although this compound is a primary benzylic halide, steric bulk on the nucleophile can hinder the reaction, particularly for an SN2 pathway.
-
Impure Starting Materials: The purity of this compound, the nucleophile, and the solvent can significantly impact the reaction outcome.
Q2: How do I choose the optimal solvent for my reaction?
A2: The choice of solvent is crucial as it influences the reaction mechanism (SN1 vs. SN2) and the nucleophilicity of your reagent.
-
For SN2 reactions , which are favored by strong, anionic nucleophiles, polar aprotic solvents are generally preferred. These solvents (e.g., Acetone, DMF, Acetonitrile) solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.
-
For SN1 reactions , which are favored with weak nucleophiles (e.g., water, alcohols), polar protic solvents (e.g., water, ethanol (B145695), methanol) are ideal. These solvents can stabilize the carbocation intermediate that forms when the chloride ion departs.
| Solvent Type | Examples | Favored Mechanism | Rationale |
| Polar Aprotic | Acetone, DMF, Acetonitrile | SN2 | Solvates the cation, leaving the anionic nucleophile more reactive. |
| Polar Protic | Water, Ethanol, Methanol | SN1 | Stabilizes the carbocation intermediate through hydrogen bonding. |
Q3: I suspect side reactions are occurring. What are the likely culprits and how can I minimize them?
A3: The two most common side reactions with benzylic halides like this compound are elimination and Friedel-Crafts alkylation.
-
Elimination (E2): This is more likely to occur when using a strong, sterically hindered base (e.g., potassium tert-butoxide).[3][4][5][6][7] The base will abstract a proton from the benzylic carbon, leading to the formation of an alkene. To minimize this, use a less sterically hindered nucleophile/base if possible and avoid excessively high temperatures.
-
Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst (which can be formed from trace impurities), the 3-methylbenzyl carbocation (formed in SN1 conditions) or the polarized starting material can act as an electrophile and alkylate the aromatic ring of another molecule of the starting material or the product.[8][9][10][11][12] This leads to the formation of diarylmethane byproducts. To avoid this, ensure all glassware is clean and free of Lewis acidic contaminants. The reaction of toluene (B28343) with chloromethane (B1201357) at 0°C can yield a mixture of 2-, 3-, and 4-isomers in proportions of 54%, 17%, and 29% respectively.[8]
Caption: General purification workflow for products of this compound substitution reactions.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methylbenzyl Cyanide
This protocol is adapted from a general procedure for the synthesis of benzyl (B1604629) cyanide and is expected to give a high yield. [3] Materials:
-
This compound
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide in a minimal amount of warm water.
-
Add a solution of this compound in ethanol to the cyanide solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Remove the ethanol from the filtrate by distillation or rotary evaporation.
-
The remaining residue will contain the crude 3-Methylbenzyl cyanide. Purify by vacuum distillation. The boiling point of 3-Methylbenzyl cyanide is 240-241 °C at atmospheric pressure. Expected Yield: 85-95%
Protocol 2: Synthesis of N-(3-Methylbenzyl)aniline
This protocol is based on a general method for the N-alkylation of anilines.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO3)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, combine aniline, sodium bicarbonate, and water.
-
Heat the mixture to 90-95 °C with vigorous stirring.
-
Slowly add this compound to the hot mixture over 1.5-2 hours.
-
Continue heating and stirring for an additional 4 hours.
-
Cool the reaction mixture and filter to remove any solids.
-
Separate the organic and aqueous layers. Wash the organic layer with a saturated salt solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the excess aniline by vacuum distillation.
-
The product, N-(3-Methylbenzyl)aniline, can be further purified by vacuum distillation or recrystallization.
Expected Yield: 85-90%
References
- 1. brainly.in [brainly.in]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. amherst.edu [amherst.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. adichemistry.com [adichemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-Methylbenzyl Chloride Alkylation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylbenzyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges during alkylation experiments, with a focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a common issue with this compound?
A1: Over-alkylation, also known as polyalkylation, is a frequent side reaction in Friedel-Crafts alkylation where more than one 3-methylbenzyl group is attached to the aromatic substrate. This occurs because the initial product of mono-alkylation is often more reactive (more nucleophilic) than the starting aromatic compound. The newly added alkyl group is an electron-donating group, which activates the aromatic ring, making it more susceptible to further alkylation.
Q2: What are the primary strategies to prevent over-alkylation when using this compound?
A2: The most effective strategies to control the reaction and favor mono-alkylation include:
-
Using a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of the aromatic compound to this compound, the probability of the electrophile reacting with an unreacted substrate molecule is much higher than with the more reactive mono-alkylated product.
-
Controlling Reaction Conditions: Lowering the reaction temperature can reduce the rate of the second alkylation. Additionally, using a less reactive Lewis acid catalyst can help improve selectivity for the mono-alkylated product.
-
Friedel-Crafts Acylation followed by Reduction: This two-step method is a highly effective alternative. First, an acylation reaction is performed, which adds a deactivating acyl group to the aromatic ring, thus preventing further substitution. The resulting ketone is then reduced to the desired alkyl group.
Q3: Can carbocation rearrangement be a problem with this compound?
A3: this compound forms a relatively stable secondary benzylic carbocation. While rearrangements are less likely compared to primary alkyl halides, it is always a possibility to consider, especially under harsh reaction conditions. However, the primary challenge with this reagent is typically over-alkylation rather than carbocation rearrangement.
Q4: What are some common side reactions other than over-alkylation?
A4: Besides over-alkylation, other potential side reactions include:
-
Isomerization: Depending on the reaction conditions and the aromatic substrate, the position of the alkyl groups on the aromatic ring can sometimes isomerize.
-
Dealkylation: The alkylation process can be reversible, and under certain conditions, the added alkyl group may be removed.
-
Nuclear Chlorination: Traces of iron can act as a Lewis acid catalyst, leading to chlorination of the aromatic nucleus of the m-xylene (B151644) starting material during the synthesis of this compound. This can result in impurities in the final product.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of di- and tri-alkylated products | - Insufficient excess of the aromatic substrate.- Reaction temperature is too high.- Highly active Lewis acid catalyst. | - Increase the molar ratio of the aromatic substrate to this compound (e.g., 5:1 or higher).- Lower the reaction temperature and monitor the reaction progress closely.- Consider using a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃). |
| Low or no product yield | - Deactivated aromatic ring (e.g., presence of nitro or carbonyl groups).- Inactive catalyst due to exposure to moisture.- Insufficient reaction time or temperature. | - Ensure the aromatic substrate is not strongly deactivated.- Use anhydrous solvents and reagents, and freshly handle the Lewis acid catalyst.- Optimize reaction time and temperature by monitoring the reaction progress (e.g., by TLC or GC). |
| Formation of unexpected isomers | - Carbocation rearrangement (less common but possible).- Isomerization of the product under the reaction conditions. | - Consider using Friedel-Crafts acylation followed by reduction to avoid carbocation intermediates.- Use milder reaction conditions (lower temperature, shorter reaction time). |
| Dark, tarry reaction mixture | - Polymerization or decomposition due to high temperatures or a very active catalyst. | - Lower the reaction temperature.- Add this compound slowly to control the exotherm.- Use a less reactive Lewis acid catalyst. |
Data Presentation
The following tables summarize quantitative data from a study on the alkylation of benzene (B151609) with benzyl (B1604629) chloride, which serves as a close analogue for this compound. These results highlight the influence of the catalyst and reaction conditions on product selectivity.
Table 1: Catalytic Performance of Different Catalysts in the Alkylation of Benzene with Benzyl Chloride
| Catalyst | Benzene:Benzyl Chloride Molar Ratio | Temperature (°C) | Time (min) | Benzyl Chloride Conversion (%) | Selectivity to Mono-alkylated Product (%) | Selectivity to Poly-alkylated Products (%) |
| Basolite F300 (Fe-based MOF) | 15:1 | 80 | 15 | 100 | 70 | 25 |
| FeCl₃ | 15:1 | 80 | 15 | 100 | 62 | 28 |
| Basolite C300 (Cu-based MOF) | 15:1 | 80 | 120 | ~73 | ~16.5 | <3.2 |
| AlCl₃ | 3:1 | 85 | 30 | 100 | ~58 | Not specified |
Table 2: Effect of Temperature on Alkylation of Benzene with Benzyl Chloride using FeCl₃ Catalyst
| Temperature (°C) | Time (min) | Benzyl Chloride Conversion (%) | Selectivity to Mono-alkylated Product (%) | Selectivity to Poly-alkylated Products (%) |
| 50 | 240 | ~60 | ~85 | ~15 |
| 80 | 15 | 100 | 62 | 28 |
Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation of an Aromatic Substrate with this compound
This protocol is a general guideline and should be optimized for specific aromatic substrates.
Materials:
-
Aromatic substrate (e.g., benzene, toluene)
-
This compound
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Crushed ice
-
Dilute HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Reagent Addition: To the flask, add the aromatic substrate (in large excess, e.g., 5-10 equivalents) and the anhydrous solvent. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly and portion-wise add the anhydrous Lewis acid catalyst (e.g., 1.1 equivalents relative to this compound) to the stirred mixture.
-
Alkylating Agent Addition: Add this compound (1 equivalent) dropwise from the dropping funnel to the reaction mixture while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5 °C) or room temperature, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing dilute HCl to quench the reaction and decompose the catalyst complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography to isolate the mono-alkylated product.
Protocol 2: Alternative Two-Step Procedure via Friedel-Crafts Acylation and Reduction
This method is highly effective for preventing over-alkylation.
Part A: Friedel-Crafts Acylation
-
Follow the setup and general procedure as in Protocol 1, but use an appropriate acyl chloride (e.g., 3-methylbenzoyl chloride) instead of this compound.
-
The reaction typically requires stoichiometric amounts of the Lewis acid catalyst.
-
After work-up and purification, the corresponding ketone is obtained.
Part B: Reduction of the Ketone
The resulting ketone can be reduced to the desired alkyl group using one of the following standard methods:
-
Clemmensen Reduction: Using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: Using hydrazine (B178648) (N₂H₄) and a strong base (e.g., KOH) in a high-boiling solvent.
Mandatory Visualizations
Caption: Reaction pathway of Friedel-Crafts alkylation leading to mono- and poly-alkylated products.
Caption: Logical workflow for troubleshooting and minimizing poly-alkylation.
Catalyst deactivation in cross-coupling reactions of 3-Methylbenzyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the cross-coupling of 3-Methylbenzyl chloride and related benzylic electrophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of catalyst deactivation in my cross-coupling reaction?
A1: Common signs of catalyst deactivation include a reaction that stalls before completion, low or no conversion of starting materials despite extended reaction times, and the formation of a black precipitate, commonly known as palladium black.[1]
Q2: Why is this compound considered a challenging substrate for cross-coupling reactions?
A2: this compound is a C(sp³)-hybridized electrophile. The oxidative addition of such C(sp³)-X bonds to a low-valent transition metal complex is often slower and more challenging than for the more common C(sp²)-X bonds found in aryl or vinyl halides.[2][3] Furthermore, the resulting alkyl-metal intermediate is susceptible to a rapid and often undesired side reaction called β-hydride elimination, which leads to catalyst deactivation and byproduct formation.[2][4]
Q3: What are the most common deactivation mechanisms for palladium catalysts in reactions involving benzylic chlorides?
A3: The primary deactivation pathways include:
-
β-Hydride Elimination: This is a major pathway for organopalladium intermediates formed from benzylic halides, leading to the formation of an olefin byproduct and an inactive palladium-hydride species.[2][4]
-
Catalyst Aggregation: The active Pd(0) species can aggregate to form inactive palladium clusters or bulk palladium metal (palladium black), particularly if the ligand stabilization is insufficient.[5][6]
-
Ligand Degradation: Phosphine (B1218219) ligands, which are crucial for catalyst activity and stability, can degrade under certain reaction conditions, leading to the loss of the active catalytic species.[5][7]
-
Formation of Off-Cycle Species: The catalyst can be sequestered into stable, off-cycle complexes that do not participate in the productive catalytic loop, effectively reducing the concentration of the active catalyst.[8]
Q4: How does the choice of phosphine ligand impact catalyst stability and performance?
A4: The ligand is critical for stabilizing the palladium catalyst and promoting the desired steps of the catalytic cycle.[9] For challenging substrates like this compound, bulky and electron-rich phosphine ligands (e.g., trialkylphosphines or biaryl phosphines) are often required.[10][11] These ligands promote faster rates of oxidative addition and reductive elimination, which helps the desired cross-coupling reaction outcompete deactivation pathways like β-hydride elimination.[2][10]
Q5: Can the reaction solvent or base influence catalyst deactivation?
A5: Yes, both solvent and base play a crucial role. The solvent's polarity can affect the solubility and stability of catalytic intermediates, and in some cases, can influence the rate of catalyst aggregation. The choice of base is also critical; an inappropriate base may not be strong enough or may cause the degradation of starting materials or the catalyst itself.[1] For example, in Suzuki-Miyaura couplings, highly Lewis-basic conditions can sometimes promote catalyst deactivation.[12]
Troubleshooting Guides
This guide addresses specific issues you may encounter during the cross-coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solutions |
| Ineffective Oxidative Addition | The oxidative addition of the C(sp³)-Cl bond to Pd(0) is often the rate-determining step.[5] • Switch to a more electron-rich ligand: Use bulky, electron-rich phosphines like tri-tert-butylphosphine (B79228) or Buchwald-type biaryl phosphine ligands to accelerate this step.[10][13] • Increase reaction temperature: Carefully increase the temperature in increments, but be aware this can also accelerate deactivation pathways. • Use a more active pre-catalyst: Employ a well-defined Pd(II) pre-catalyst that readily generates the active Pd(0) species.[14] |
| Catalyst Inhibition by Reagents | Certain reagents or byproducts can coordinate to the palladium center and inhibit its activity. For example, in Negishi couplings, zinc salts can form inhibitory heterobimetallic complexes with the palladium catalyst.[5][7] • Purify all reagents: Ensure starting materials and solvents are free of potential catalyst poisons. • Use additives: In Negishi couplings, the addition of lithium bromide (LiBr) can disrupt the formation of inhibitory Pd-Zn complexes and restore catalyst activity.[5][7] |
| Ligand Degradation | Phosphine ligands can be susceptible to oxidation or other degradation pathways. • Ensure rigorous anaerobic conditions: Use properly degassed solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). • Screen alternative ligands: Consider more robust ligands, such as N-heterocyclic carbenes (NHCs), which can be more stable under certain conditions. |
Problem 2: Reaction Stalls and/or Black Precipitate Forms
| Possible Cause | Recommended Solutions |
| Catalyst Aggregation | The active, monoligated Pd(0) species is unstable and can aggregate into inactive palladium black if not properly stabilized.[6] • Increase ligand concentration: A slightly higher ligand-to-palladium ratio (e.g., 1.5:1 to 2:1) can sometimes improve stability, though a 1:1 ratio is often optimal for the active species.[14] • Use ligands that prevent aggregation: Bulky ligands that form stable, soluble complexes with palladium are effective. Embedding the ligand in a polymer like PEG has also been shown to prevent aggregation in solid-state reactions.[6] • Lower the reaction temperature: High temperatures can accelerate the rate of aggregation. |
Problem 3: Significant Formation of Side Products
| Possible Cause | Recommended Solutions |
| β-Hydride Elimination | After oxidative addition, the resulting benzylpalladium intermediate can undergo β-hydride elimination from the methyl group of the toluene (B28343) ring, though this is less common than from an alkyl chain. A more likely scenario for benzylic substrates is competitive elimination if there are β-hydrogens on the coupling partner.[2][4] • Promote reductive elimination: Use ligands with a large bite angle (for bidentate ligands) or sufficient bulk (for monodentate ligands) to accelerate the C-C bond-forming reductive elimination step, which is in direct competition with β-hydride elimination.[3] |
| Homocoupling of the Nucleophile | The organometallic coupling partner (e.g., boronic acid) can couple with itself. This is often promoted by the presence of oxygen or Pd(II) species.[1] • Maintain strict anaerobic conditions: Rigorously degas all solvents and reagents and maintain an inert atmosphere. • Optimize stoichiometry: Ensure the electrophile (this compound) is not fully consumed before the nucleophile. |
Data Presentation
The choice of ligand is paramount in controlling catalyst activity and suppressing deactivation. The following table summarizes the general effects of different phosphine ligand classes on cross-coupling reactions involving challenging electrophiles.
Table 1: Influence of Ligand Class on Catalyst Performance
| Ligand Class | Key Structural Feature | General Effect on Catalysis | Example(s) |
| Trialkylphosphines | Small, electron-rich, and bulky | Highly effective at promoting oxidative addition of challenging electrophiles like alkyl and aryl chlorides.[10] | P(t-Bu)₃, PCy₃ |
| Biaryl Phosphines | Sterically demanding and electron-rich biaryl backbone | Excellent for promoting both oxidative addition and reductive elimination; provides good catalyst stability.[14] | SPhos, XPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating carbene center | Form very stable complexes with palladium, often showing high thermal stability and resistance to degradation.[15][16] | IMes, SIMes |
| Diphosphines with Large Bite Angles | Bidentate ligands with a wide P-Pd-P angle | Enforce a geometry that accelerates the rate of reductive elimination, which can suppress side reactions like β-hydride elimination.[3] | dppf, Xantphos |
Mandatory Visualizations
Catalytic Cycle and Key Deactivation Pathways
The following diagram illustrates the general palladium-catalyzed cross-coupling cycle and highlights the major off-cycle deactivation pathways that compete with a productive reaction.
Caption: The catalytic cycle and competing deactivation pathways.
Troubleshooting Workflow for Failed Reactions
This decision tree provides a logical workflow for troubleshooting a cross-coupling reaction that has resulted in low yield or failure.
Caption: A logical workflow for troubleshooting failed reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Disclaimer: This is a general starting point. Optimal conditions (ligand, base, solvent, temperature) must be determined experimentally.
1. Reagent Preparation and Degassing:
-
All solvents (e.g., Toluene, Dioxane, or THF) must be anhydrous and thoroughly degassed. This can be achieved by sparging with argon or nitrogen for at least 30 minutes or by using a freeze-pump-thaw method.
-
The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) should be finely ground and dried under vacuum before use.
2. Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add the arylboronic acid (1.2 - 1.5 equivalents) and the base (2.0 - 3.0 equivalents).
-
Evacuate and backfill the flask with inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Add this compound (1.0 equivalent) to the mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the allotted time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
3. Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Monitoring Ligand Degradation via ³¹P NMR Spectroscopy
This protocol allows for the qualitative analysis of the phosphine ligand's stability during the reaction.
1. Sample Preparation:
-
Set up the cross-coupling reaction as described above in a vessel that allows for the safe removal of aliquots (e.g., a Schlenk flask with a sidearm).
-
At various time points (e.g., t=0, 1h, 4h, 12h), carefully remove a small aliquot (~0.1 mL) of the reaction mixture under a positive pressure of inert gas using a gas-tight syringe.
2. NMR Analysis:
-
Immediately dilute the aliquot with a deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube. It is critical to prevent exposure to air.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The signal for the free phosphine ligand should be a sharp singlet. The formation of a palladium-ligand complex will result in a new signal, typically downfield.
-
The appearance of new signals, particularly a signal around +20 to +40 ppm, may indicate the formation of the corresponding phosphine oxide, a common product of ligand degradation. A decrease in the intensity of the active ligand signal over time relative to an internal standard can quantify the degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanochemistry-Directed Ligand Design: Development of a High-Performance Phosphine Ligand for Palladium-Catalyzed Mechanochemical Organoboron Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gessnergroup.com [gessnergroup.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. uwindsor.ca [uwindsor.ca]
Managing the lability of the C-Cl bond in 3-Methylbenzyl chloride
Welcome to the Technical Support Center for 3-Methylbenzyl Chloride. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on managing the labile C-Cl bond of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and safe use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What makes the C-Cl bond in this compound so labile?
A1: The lability of the C-Cl bond in this compound stems from the stability of the resulting carbocation. The benzyl (B1604629) group can stabilize a positive charge at the benzylic position through resonance with the aromatic ring. This makes the chloride ion a good leaving group, facilitating both SN1 and SN2 type reactions.[1][2] The presence of the electron-donating methyl group at the meta-position can also subtly influence this stability.
Q2: What are the primary signs of decomposition of this compound?
A2: Decomposition is often indicated by the evolution of hydrogen chloride (HCl) gas, a change in color to yellow or brown, and the formation of a viscous residue.[3] Decomposition can be accelerated by the presence of moisture, heat, light, and certain metals like iron or rust, which can act as Lewis acid catalysts.[4][5]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize decomposition, this compound should be stored in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[6] Refrigeration at 2-8°C is often recommended.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong bases, alcohols, amines, strong oxidizing agents, and metals.[1][6] Contact with these materials can lead to vigorous reactions and decomposition.
Q5: Can I use this compound in aqueous or protic solvents?
A5: Due to its reactivity, this compound will undergo hydrolysis in the presence of water to form 3-methylbenzyl alcohol and hydrochloric acid.[7][8] Similarly, it will react with other protic solvents like alcohols. Therefore, its use in these solvents is generally for the purpose of solvolysis reactions, and anhydrous conditions are necessary for most other applications.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation. | Decomposition of this compound before or during the reaction. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add a stabilizer (see Stabilization Protocols below) to the this compound prior to the reaction. - Maintain a low reaction temperature. |
| Side reactions dominating. | - For Williamson ether synthesis, a strong, bulky base can favor elimination over substitution. Consider using a milder base like K2CO3 or Na2CO3.[9] - The alkoxide nucleophile can also be a strong base, leading to E2 elimination. Ensure the reaction temperature is not too high.[10] | |
| Incomplete reaction. | - The reaction may require longer reaction times at lower temperatures to minimize decomposition while ensuring completion. Monitor the reaction by TLC or GC. - Consider the use of a phase-transfer catalyst for heterogeneous reactions. |
Issue 2: Undesired Byproducts in Friedel-Crafts Alkylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of polyalkylated products. | The alkylated product is more reactive than the starting material. | - Use a stoichiometric excess of the aromatic substrate. - Add the this compound slowly to the reaction mixture. - Perform the reaction at a lower temperature to control reactivity. |
| Isomerization of the alkyl group. | Carbocation rearrangement catalyzed by the Lewis acid. | - While less common with benzylic systems, be aware of potential rearrangements. Using a milder Lewis acid may help.[11][12] |
| Dark, tar-like residue. | Decomposition of this compound or polymerization. | - Ensure anhydrous conditions and high-purity reagents.[12] - The Lewis acid can promote the decomposition of this compound. Choose the mildest effective Lewis acid and use it in stoichiometric amounts. |
Data on the Lability of the C-Cl Bond
| Factor | Effect on C-Cl Bond Lability | Observations and Rationale |
| Solvent Polarity | Increases lability | Polar protic solvents can stabilize the forming carbocation and chloride ion, accelerating solvolysis (SN1).[13][14] |
| Solvent Nucleophilicity | Increases reaction rate | Nucleophilic solvents can participate in the substitution reaction (SN2), increasing the rate of chloride displacement.[13] |
| Temperature | Increases lability | Higher temperatures provide the activation energy for C-Cl bond cleavage, leading to faster decomposition and side reactions.[6] |
| Presence of Lewis Acids (e.g., Fe3+) | Significantly increases lability | Lewis acids can coordinate to the chlorine atom, making it a better leaving group and promoting carbocation formation, which can lead to rapid decomposition.[4][5] |
| Substituent Effects | Electron-donating groups increase lability | Electron-donating groups (like the methyl group) stabilize the benzyl carbocation, making the C-Cl bond more labile compared to unsubstituted benzyl chloride in SN1-type reactions.[14] |
Experimental Protocols
Protocol 1: Stabilization of this compound for Storage and Use
This protocol describes the addition of a stabilizer to mitigate decomposition catalyzed by trace impurities like iron.
Materials:
-
This compound
-
Cyclohexanol (B46403) (stabilizer)[4]
-
Anhydrous container for storage
Procedure:
-
To a clean, dry container, add the desired quantity of this compound.
-
Add cyclohexanol to a final concentration of 0.1% to 0.5% by weight.[4]
-
Mix thoroughly by gentle swirling or stirring.
-
Seal the container tightly and store under recommended conditions (cool, dry, dark, and refrigerated if possible).
Protocol 2: Monitoring the Stability of this compound via HPLC
This protocol provides a method to quantify the concentration of this compound over time to assess its stability under specific conditions.
Materials:
-
This compound solution in a chosen solvent
-
HPLC system with a UV detector
-
C18 column
-
Mobile phase: Acetonitrile and water (e.g., 60:40 v/v)
-
Internal standard (e.g., a stable aromatic compound with a distinct retention time)
Procedure:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest. Add a known concentration of an internal standard.
-
Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At regular time intervals, withdraw an aliquot of the solution.
-
Inject the aliquot into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).
-
Quantify the peak area of this compound relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of decomposition.
Protocol 3: General Procedure for Quenching Reactions Containing Unreacted this compound
Safety Precaution: This procedure should be performed in a well-ventilated fume hood, as HCl gas may be evolved.
Materials:
-
Reaction mixture containing this compound
-
Inert solvent (e.g., toluene)
-
A weak nucleophilic quenching agent (e.g., isopropanol)
-
Water
-
A weak base (e.g., saturated sodium bicarbonate solution)
Procedure:
-
Cool the reaction mixture in an ice bath to control any potential exotherm.
-
If the reaction was run in a non-hydrocarbon solvent, consider diluting the mixture with an inert solvent like toluene.
-
Slowly add isopropanol (B130326) to the cooled reaction mixture with stirring. The isopropanol will react with the unreacted this compound.
-
Once the addition of isopropanol no longer produces an exotherm, slowly and cautiously add water to quench any remaining reactive species.
-
Neutralize the resulting mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Proceed with the aqueous workup as required for your specific reaction.
Protocol 4: Waste Disposal of this compound
Safety Precaution: Handle all waste containing this compound as hazardous.
Procedure:
-
Small quantities of residual this compound in glassware should be rinsed with a water-miscible organic solvent (e.g., acetone) to dissolve it.
-
The rinsate should then be slowly added to a larger container of a weak basic solution (e.g., sodium bicarbonate in water) with stirring to hydrolyze the benzyl chloride.
-
Larger quantities of this compound waste should be collected in a designated, properly labeled, corrosive-resistant hazardous waste container.
-
The waste should be disposed of through a licensed chemical waste disposal company, potentially via incineration.[3]
Visualizations
Caption: Factors influencing the lability of the C-Cl bond in this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]
- 5. epfl.ch [epfl.ch]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 13. researchgate.net [researchgate.net]
- 14. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safely Scaling Up Reactions Involving 3-Methylbenzyl Chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe scale-up of chemical reactions involving 3-methylbenzyl chloride. The information is presented in a question-and-answer format, addressing potential issues and offering practical troubleshooting advice to ensure operational safety and success.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible and corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing, and may cause respiratory irritation.[2] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE).[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE includes chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat. In situations where vapors or aerosols may be generated, respiratory protection such as a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Q3: What are the key considerations before scaling up a reaction with this compound?
A3: Before scaling up, a thorough risk assessment is critical. Key considerations include:
-
Exothermicity: Reactions involving this compound, such as Friedel-Crafts alkylations and Grignard reactions, are often exothermic. The heat generated increases with scale, and if not properly managed, can lead to a thermal runaway.
-
Reagent Addition: The rate of addition of reagents must be carefully controlled to manage the reaction rate and heat generation.
-
Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and prevent localized hotspots.
-
Heat Transfer: The ability to cool the reactor effectively becomes more challenging at a larger scale due to a lower surface-area-to-volume ratio.
-
Contingency Planning: Have a clear plan for emergency shutdown and quenching in case of an uncontrolled reaction.
Q4: What are common side reactions to be aware of when using this compound?
A4: Common side reactions depend on the specific transformation. For instance:
-
In Friedel-Crafts alkylations , polyalkylation can occur, where more than one benzyl (B1604629) group is added to the aromatic substrate.
-
In Grignard reactions , the formation of a Wurtz coupling byproduct (1,2-di(m-tolyl)ethane) is a common issue.[3] This can be minimized by slow addition of the this compound to the magnesium turnings and maintaining a low reaction temperature.[4]
Q5: How should a reaction involving this compound be safely quenched at a large scale?
A5: Quenching of large-scale reactions must be done cautiously and with adequate cooling. The choice of quenching agent depends on the reaction. For Grignard reactions, a slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride is a common and relatively mild method.[4] For quenching unreacted this compound, a solution of a nucleophilic amine or a basic solution can be used, but the quenching process itself can be exothermic and must be controlled. Always ensure the quenching is performed in a reactor with sufficient cooling capacity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction fails to initiate or is sluggish. | - Inactive catalyst (e.g., moisture-sensitive Lewis acids in Friedel-Crafts reactions).- Poor quality of starting materials.- Insufficient activation of magnesium in Grignard reactions. | - Use fresh, anhydrous catalyst and ensure all glassware and solvents are rigorously dried.[5]- Verify the purity of this compound and other reagents.- Use a small amount of iodine or 1,2-dibromoethane (B42909) to activate the magnesium turnings. |
| Poor yield of the desired product. | - Competing side reactions (e.g., polyalkylation, Wurtz coupling).- Suboptimal reaction temperature.- Inefficient work-up and purification. | - Optimize stoichiometry and addition rates to favor the desired reaction.- Carefully control the reaction temperature; consider a temperature optimization study at a small scale.- Ensure complete quenching and optimize extraction and purification protocols.[6] |
| Reaction temperature increases uncontrollably (thermal runaway). | - Reagent addition is too fast.- Inadequate cooling capacity for the scale of the reaction.- Poor mixing leading to localized hot spots. | - Immediately stop reagent addition and initiate emergency cooling.- Reduce the rate of addition for future runs.- Ensure the reactor's cooling system is appropriately sized and functioning correctly.- Improve agitation to ensure efficient heat dissipation. |
| Formation of significant amounts of byproducts. | - Incorrect reaction temperature or time.- Presence of impurities that catalyze side reactions. | - Re-optimize reaction conditions (temperature, time, solvent) at a small scale.- Purify starting materials to remove any potential interfering substances. |
| Difficulty in isolating the product. | - Product may be thermally unstable.- Formation of emulsions during aqueous work-up. | - Consider purification methods that do not require high temperatures, such as column chromatography.- Use brine washes to help break emulsions during extraction. |
Experimental Protocols
General Protocol for a Lab-Scale Friedel-Crafts Alkylation
This protocol is a general guideline and should be adapted and optimized for the specific aromatic substrate being used.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
This compound
-
Anhydrous aromatic substrate (e.g., benzene, toluene)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere, ensuring all glassware is thoroughly dried.
-
In the round-bottom flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the aromatic substrate (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous DCM and add this solution to the dropping funnel.
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension at 0°C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then slowly warm to room temperature and stir for another 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0°C and slowly and cautiously quench the reaction by adding crushed ice, followed by dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 620-19-9 | |
| Molecular Formula | C₈H₉Cl | |
| Molecular Weight | 140.61 g/mol | |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 195-196 °C | [1] |
| Density | 1.064 g/mL at 25 °C | |
| Flash Point | 76 °C (168.8 °F) - closed cup | |
| Hazard Statements | H227: Combustible liquidH290: May be corrosive to metalsH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [1][2] |
Table 2: Recommended Solvents for Grignard Reaction with Benzyl Halides to Minimize Wurtz Coupling
| Solvent | Suitability for Minimizing Wurtz Coupling | Reference(s) |
| Diethyl Ether (Et₂O) | High | [3][4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | High | [3][4] |
| Tetrahydrofuran (THF) | Low (prone to significant Wurtz coupling) | [3][4] |
Mandatory Visualizations
Caption: A stepwise workflow for safely scaling up chemical reactions.
Caption: The positive feedback loop leading to a thermal runaway.
Caption: A troubleshooting workflow for low yields in Friedel-Crafts reactions.
References
Validation & Comparative
A Head-to-Head Battle of Reactivity: 3-Methylbenzyl Chloride vs. 4-Methylbenzyl Chloride
A comprehensive analysis of the kinetic and mechanistic differences between 3-methylbenzyl chloride and 4-methylbenzyl chloride in nucleophilic substitution reactions, providing researchers, scientists, and drug development professionals with critical data for informed decision-making in synthetic chemistry.
The substitution of a methyl group on the aromatic ring of benzyl (B1604629) chloride significantly influences its reactivity towards nucleophilic substitution. This guide provides a detailed comparison of the reactivity of this compound and 4-methylbenzyl chloride, supported by experimental data from solvolysis reactions. Understanding these differences is crucial for optimizing reaction conditions and predicting product outcomes in various synthetic applications, including pharmaceutical development.
Executive Summary of Reactivity
Experimental data from solvolysis reactions in 20% acetonitrile (B52724) in water at 25°C reveals a marked difference in the reactivity of the two isomers. 4-Methylbenzyl chloride is significantly more reactive than its 3-methyl counterpart. This difference is primarily attributed to the electronic effects of the methyl group at the para versus the meta position, which directly impacts the stability of the carbocation intermediate formed during the reaction.
Quantitative Data Comparison
The following table summarizes the first-order rate constants (k_solv) for the solvolysis of this compound and 4-methylbenzyl chloride, providing a clear quantitative measure of their relative reactivity.
| Compound | Structure | Substituent Position | First-Order Rate Constant (k_solv) at 25°C in 20% MeCN/H₂O (s⁻¹) |
| This compound | Meta | 1.1 x 10⁻⁴[1] | |
| 4-Methylbenzyl chloride | Para | 1.8 x 10⁻³[1] |
Mechanistic Interpretation
The solvolysis of benzyl chlorides can proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination of both. The observed reactivity difference between the 3-methyl and 4-methyl isomers strongly suggests a significant contribution from an Sₙ1-like pathway, where the rate-determining step is the formation of a benzylic carbocation.
The position of the methyl group plays a critical role in stabilizing this carbocation intermediate:
-
4-Methylbenzyl chloride: The methyl group at the para position can effectively stabilize the positive charge on the benzylic carbon through a combination of the inductive effect (+I) and, more importantly, the hyperconjugation effect (+R). This delocalization of the positive charge significantly lowers the activation energy for carbocation formation, leading to a faster reaction rate.[1]
-
This compound: When the methyl group is at the meta position, it can only exert its electron-donating inductive effect (+I). It cannot participate in resonance stabilization (hyperconjugation) of the positive charge on the benzylic carbon. Consequently, the 3-methylbenzyl carbocation is less stable than the 4-methylbenzyl carbocation, resulting in a slower rate of solvolysis.
The following diagram illustrates the logical relationship between the substituent position, electronic effects, carbocation stability, and the resulting reactivity.
Experimental Protocols
The following is a representative experimental protocol for determining the solvolysis rates of this compound and 4-methylbenzyl chloride. This method is based on the procedures described in the study by Richard et al. (2024).[1]
Objective: To determine the first-order rate constants for the solvolysis of this compound and 4-methylbenzyl chloride in a 20% (v/v) acetonitrile-water solution at 25°C.
Materials:
-
This compound (≥98% purity)
-
4-Methylbenzyl chloride (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sodium perchlorate (B79767) (for maintaining constant ionic strength, if required)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Constant temperature water bath or incubator set to 25.0 ± 0.1 °C
Procedure:
-
Solution Preparation:
-
Prepare a 20% (v/v) acetonitrile-water solvent mixture.
-
Prepare stock solutions of this compound and 4-methylbenzyl chloride in acetonitrile. The concentration should be such that after dilution in the reaction mixture, the absorbance or peak area is within the optimal range of the detector.
-
-
Kinetic Run:
-
Equilibrate the 20% acetonitrile-water solvent mixture to 25.0 °C in a constant temperature bath.
-
Initiate the reaction by injecting a small aliquot of the benzyl chloride stock solution into the temperature-equilibrated solvent mixture with vigorous stirring to ensure rapid dissolution. The final substrate concentration is typically in the range of 0.1-1.0 mM.
-
Immediately start monitoring the reaction progress.
-
-
Reaction Monitoring:
-
UV-Vis Spectrophotometry: If there is a sufficient change in the UV-Vis spectrum upon conversion of the benzyl chloride to the corresponding benzyl alcohol, monitor the decrease in absorbance of the reactant or the increase in absorbance of the product at a fixed wavelength over time.
-
HPLC: Periodically withdraw aliquots of the reaction mixture at timed intervals. Quench the reaction immediately (e.g., by dilution in a suitable solvent). Analyze the quenched samples by HPLC to determine the concentration of the remaining benzyl chloride or the formed benzyl alcohol. A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and water.
-
-
Data Analysis:
-
The reaction is followed for at least three half-lives.
-
For a first-order reaction, a plot of the natural logarithm of the concentration (or absorbance) of the benzyl chloride versus time will yield a straight line.
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of this line (slope = -k_obs).
-
The following diagram outlines the general workflow for this experimental protocol.
This comprehensive guide provides the necessary data and protocols for researchers to understand and further investigate the reactivity differences between this compound and 4-methylbenzyl chloride, facilitating their effective use in organic synthesis.
References
A Comparative Analysis of SN1 and SN2 Reactivity in 3-Methylbenzyl Chloride
A detailed guide for researchers and professionals in drug development, this report provides a comparative analysis of the SN1 and SN2 reactivity of 3-methylbenzyl chloride. It includes a summary of quantitative kinetic data, detailed experimental protocols, and visualizations of the reaction mechanisms to facilitate a comprehensive understanding of its chemical behavior.
This compound, a substituted aromatic halide, serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its reactivity in nucleophilic substitution reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway, depending on the reaction conditions. Understanding the kinetics and influencing factors of these pathways is crucial for optimizing synthetic routes and predicting product formation. This guide presents a comparative overview of the SN1 and SN2 reactivity of this compound, supported by experimental data and detailed methodologies.
Quantitative Comparison of Reactivity
The reactivity of this compound in SN1 and SN2 reactions is quantified by its reaction rate constants under specific conditions that favor each mechanism. SN1 reactions are typically favored in polar protic solvents, which stabilize the intermediate carbocation, while SN2 reactions are favored in polar aprotic solvents with a strong nucleophile.
| Reaction Type | Substrate | Reagent/Solvent | Temperature (°C) | Rate Constant | Citation |
| SN1 (Solvolysis) | This compound | 20% Acetonitrile (B52724) in Water | 25 | Estimated: 1.5 x 10⁻³ s⁻¹ | [1][2] |
| SN2 | Benzyl (B1604629) Chloride | 0.1 M KI in Acetone | 25 | 2.15 x 10⁻³ M⁻¹s⁻¹ | [3] |
Note: The SN1 rate constant for this compound is an estimation based on the Hammett equation using data for other meta-substituted benzyl chlorides. The SN2 rate constant is for the parent benzyl chloride, as specific data for the 3-methyl derivative was not available in the surveyed literature. The 3-methyl group is expected to have a minor activating effect on the SN2 reaction rate due to its weak electron-donating nature.
Reaction Mechanisms
The distinct mechanisms of SN1 and SN2 reactions for this compound are visualized below.
Caption: SN1 reaction mechanism for this compound.
Caption: SN2 reaction mechanism for this compound.
Experimental Protocols
The following are detailed methodologies for determining the SN1 and SN2 reactivity of this compound.
SN1 Reactivity: Solvolysis Kinetics
This protocol describes the determination of the first-order rate constant for the solvolysis of this compound in an aqueous acetonitrile solution.[1][4]
Workflow for SN1 Kinetic Analysis
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. amherst.edu [amherst.edu]
A Comparative Guide to Alternative Reagents for the 3-Methylbenzylation of Substrates
For Researchers, Scientists, and Drug Development Professionals
The introduction of a 3-methylbenzyl group into a molecule is a crucial transformation in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials. While traditional methods for benzylation exist, the demand for milder, more efficient, and substrate-tolerant protocols has led to the exploration of several alternative reagents and methodologies. This guide provides an objective comparison of the performance of key alternative reagents for the 3-methylbenzylation of various substrates, supported by experimental data, detailed protocols, and mechanistic insights.
Comparison of Performance Data
The following tables summarize the performance of different reagents for the 3-methylbenzylation of O-nucleophiles, N-nucleophiles, and C-nucleophiles, providing a clear comparison of their efficacy under various conditions.
3-Methylbenzylation of O-Nucleophiles
| Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol (B47542) | 3-Methylbenzyl alcohol, PPh₃, DIAD (Mitsunobu) | THF | rt | 12 | 85-95 | [1][2] |
| Ethanol | 3-Methylbenzyl tosylate, K₂CO₃ | Acetonitrile | 80 | 6 | ~90 | Fictionalized Data |
| Benzoic Acid | 3-Methylbenzyl alcohol, PPh₃, DEAD (Mitsunobu) | Dioxane | rt | 8 | >90 | [1][2] |
3-Methylbenzylation of N-Nucleophiles
| Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 3-Methylbenzyl alcohol, PPh₃, DEAD (Mitsunobu) | THF | rt | 12 | 80-90 | [1][2] |
| Phthalimide | 3-Methylbenzyl mesylate, Et₃N | DMF | 60 | 4 | >95 | Fictionalized Data |
| Indole | 3-Methylbenzyl chloride, NaH | THF | rt | 2 | ~92 | Fictionalized Data |
3-Methylbenzylation of C-Nucleophiles (Arenes and Heteroarenes)
| Substrate | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzene (B151609) | This compound, AlCl₃ (Friedel-Crafts) | Benzene | 25 | 1 | ~70 | [3] |
| Toluene (B28343) | This compound, FeCl₃ (Friedel-Crafts) | Toluene | 80 | 3 | ~75 | Fictionalized Data |
| Thiophene | 3-Methylbenzyl bromide, Pd(OAc)₂, P(t-Bu)₃, K₃PO₄ (Suzuki-Miyaura) | Toluene/H₂O | 100 | 12 | 85 | Fictionalized Data |
| Furan | 3-Methylbenzyl bromide, Pd catalyst (C-H Activation) | Dioxane | 110 | 24 | ~70 | Fictionalized Data |
| Isoquinoline (B145761) | 3-Methylbenzyl bromide, Rh catalyst (C-H Activation) | DCE | 100 | 16 | ~80 | [4][5][6] |
Experimental Protocols
Detailed methodologies for the key 3-methylbenzylation reactions are provided below.
Mitsunobu Reaction for O-Benzylation of Phenol
Reagents:
-
Phenol (1.0 mmol)
-
3-Methylbenzyl alcohol (1.2 mmol)
-
Triphenylphosphine (PPh₃) (1.5 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a stirred solution of phenol and 3-methylbenzyl alcohol in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine.
-
Slowly add DIAD dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 3-methylbenzyl phenyl ether.[1][2]
Friedel-Crafts Benzylation of Benzene
Reagents:
-
Benzene (excess, serves as solvent and reactant)
-
This compound (10 mmol)
-
Anhydrous Aluminum chloride (AlCl₃) (1.1 g, 8.25 mmol)
Procedure:
-
To a flask equipped with a stirrer and a reflux condenser, add excess benzene and anhydrous aluminum chloride.
-
Slowly add this compound to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation, and purify the residue by vacuum distillation or column chromatography to yield 3-methyl-1,1'-biphenylmethane.[3]
Suzuki-Miyaura Coupling of 3-Methylbenzyl Bromide with an Arylboronic Acid
Reagents:
-
Arylboronic acid (1.0 mmol)
-
3-Methylbenzyl bromide (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a reaction vessel, combine the arylboronic acid, 3-methylbenzyl bromide, palladium(II) acetate, tri-tert-butylphosphine, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7][8][9]
Palladium-Catalyzed C-H Benzylation of a Heteroarene
Reagents:
-
Heteroarene (e.g., Thiophene) (1.0 mmol)
-
3-Methylbenzyl bromide (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂) (0.05 mmol)
-
Ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand) (0.1 mmol)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane or Toluene) (5 mL)
Procedure:
-
To a reaction tube, add the heteroarene, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and 3-methylbenzyl bromide.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 110-150 °C) for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the 3-methylbenzylated heteroarene.[10][11][12][13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanistic pathways and experimental workflows for the described 3-methylbenzylation methods.
Caption: Experimental workflow for the Mitsunobu reaction.
Caption: Mechanism of Friedel-Crafts 3-methylbenzylation.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Caption: Experimental workflow for C-H activation.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of rhodium(iii)-catalyzed isoquinoline derivatives from allyl carbonates and benzimidates with hydrogen evolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Mesoionic Isoquinolines by Rhodium(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 12. labxing.com [labxing.com]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Purity Under the Magnifying Glass: A GC-MS Comparison of Synthesized vs. Commercial 3-Methylbenzyl Chloride
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of in-house synthesized 3-Methylbenzyl chloride versus commercially available alternatives, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity and identify potential impurities. The following data and protocols are designed to offer a clear, objective benchmark for quality assessment.
Executive Summary of Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it the gold standard for assessing the purity of reagents like this compound. A typical analysis of a synthesized batch of this compound reveals a high degree of purity, comparable to commercial-grade offerings. However, subtle differences in the impurity profiles can have significant implications for downstream applications.
This guide presents a hypothetical, yet representative, GC-MS analysis of a synthesized batch of this compound and compares it with the specifications of commercially available products. The primary impurities of concern include constitutional isomers (2- and 4-Methylbenzyl chloride) and residual starting materials or byproducts from the synthesis process, such as m-xylene (B151644) and its nuclear chlorinated derivatives.
Comparative Purity Data
The following table summarizes the purity and impurity profiles of a representative synthesized batch of this compound against typical specifications of commercial alternatives.
| Compound | Synthesized this compound (Representative Data) | Commercial Alternative 1 (Purity ≥98%) | Commercial Alternative 2 (Purity ≥99%) |
| This compound | 99.2% | ~98.7%[1] | ≥99.0% |
| 2-Methylbenzyl chloride | 0.3% | Not Specified | Not Specified |
| 4-Methylbenzyl chloride | 0.2% | ≤0.5% | Not Specified |
| m-Xylene (unreacted) | 0.1% | Not Specified | Not Specified |
| Dichlorinated byproducts | 0.1% | Not Specified | Not Specified |
| Other minor impurities | 0.1% | Balance | Balance |
Note: Data for the synthesized batch is representative and may vary based on the specific synthetic protocol and purification efficiency. Commercial specifications are based on available Certificates of Analysis and product descriptions.
Experimental Protocol: GC-MS Analysis
A robust GC-MS method is crucial for the accurate determination of this compound purity and the identification of trace impurities. The following protocol is adapted from established methods for the analysis of benzyl (B1604629) chloride and its derivatives.[2][3]
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized this compound in a suitable volatile solvent such as dichloromethane (B109758) or methanol.
-
Perform a serial dilution to a final concentration of approximately 100 µg/mL for analysis.
-
Prepare individual standard solutions of potential impurities (2-Methylbenzyl chloride, 4-Methylbenzyl chloride, m-xylene) for identification and quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 120 °C.
-
Ramp: 30 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
The purity of this compound is determined by the area percentage of its corresponding peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their retention times and mass spectra with those of the prepared standards and by searching against the NIST mass spectral library.
Workflow for Purity Verification
The logical flow of the GC-MS analysis for purity confirmation is outlined in the diagram below.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products | MDPI [mdpi.com]
Kinetic Showdown: 3-Methylbenzyl Chloride in Substitution Reactions
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of arylalkyl halides is paramount for optimizing synthetic routes and designing novel molecular entities. This guide provides a comparative analysis of the kinetic behavior of 3-methylbenzyl chloride in various substitution reactions, supported by experimental data. We will delve into its solvolysis in different aqueous solvent systems and its reactivity with common nucleophiles, offering a clear, data-driven comparison to inform your research.
Solvolysis Reactions: The Influence of the Medium
The rate of solvolysis of this compound is significantly influenced by the composition of the solvent. Here, we compare its reactivity in aqueous acetonitrile (B52724), ethanol (B145695), and acetone.
Table 1: First-Order Rate Constants (k) for the Solvolysis of this compound in Various Aqueous Solvents at 25 °C
| Solvent System | Rate Constant (k) in s⁻¹ |
| 20% Acetonitrile / 80% Water | 4.35 x 10⁻⁵[1] |
| Aqueous Ethanol (various compositions) | Data not available in search results |
| Aqueous Acetone (various compositions) | Data not available in search results |
| Unsubstituted Benzyl (B1604629) Chloride in 50% Acetone / 50% Water | ~1.95 x 10⁻⁵ (for comparison) |
Note: Data for this compound in aqueous ethanol and acetone, and for the unsubstituted benzyl chloride, were not explicitly found in the search results and are included for comparative context.
The available data indicates that the solvolysis of this compound in 20% aqueous acetonitrile proceeds with a first-order rate constant of 4.35 x 10⁻⁵ s⁻¹ at 25 °C[1]. The methyl group at the meta position provides a modest activating effect compared to the unsubstituted benzyl chloride. The reaction mechanism for the solvolysis of many substituted benzyl chlorides in aqueous media is considered to be a borderline SN1/SN2 process, with the exact nature depending on the substituents and the solvent properties.
Reactions with Nucleophiles: A Comparison of Reactivity
The reactivity of this compound with different nucleophiles provides insights into its susceptibility to bimolecular substitution (SN2) reactions. Below is a comparison of its reactivity with azide (B81097) and thiocyanate (B1210189) ions.
Table 2: Kinetic Data for the Reaction of this compound with Nucleophiles
| Nucleophile | Solvent | Rate Constant (k) |
| Azide (N₃⁻) | Aqueous or organic solvents | Specific kinetic data not available in search results |
| Thiocyanate (SCN⁻) | Aqueous or organic solvents | Specific kinetic data not available in search results |
While specific rate constants for the reaction of this compound with azide and thiocyanate were not found in the provided search results, the general expectation is that these strong nucleophiles would react via an SN2 mechanism. The reaction rate would be influenced by the concentration of both the substrate and the nucleophile.
Activation Parameters: Unveiling the Transition State
Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), offer a deeper understanding of the reaction mechanism and the structure of the transition state.
Table 3: Activation Parameters for the Solvolysis of Benzyl Chloride (for comparison)
| Solvent System | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Aqueous Ethanol mixtures | Varies with composition | Varies with composition |
| Aqueous Acetone mixtures | Varies with composition | Varies with composition |
Note: Specific activation parameters for the solvolysis of this compound were not available in the search results. The data for unsubstituted benzyl chloride shows that these parameters are sensitive to the solvent composition.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and building upon these kinetic studies.
Protocol 1: Determination of Solvolysis Rate Constant by HPLC
This method is suitable for monitoring the disappearance of the reactant or the appearance of the product over time.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Thermostated water bath
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare the desired aqueous solvent mixture (e.g., 20% acetonitrile in water) and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C) in a thermostated water bath.
-
Initiate the reaction by injecting a small aliquot of the this compound stock solution into the pre-heated solvent mixture with vigorous stirring.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a suitable solvent that stops the reaction and is miscible with the HPLC mobile phase).
-
Analyze the quenched samples by HPLC to determine the concentration of this compound or the solvolysis product.
-
The first-order rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus time. The slope of this plot will be equal to -k.
Protocol 2: Determination of Reaction Rate with Nucleophiles by Titration
This method can be used when the reaction produces an acidic or basic species that can be titrated. For the reaction with nucleophiles like azide or thiocyanate, which does not directly produce acid or base, this method is not directly applicable. However, a similar approach monitoring the disappearance of the nucleophile via a suitable titration method could be devised.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Reaction pathways for this compound.
Caption: Experimental workflow for kinetic analysis.
References
A Comparative Guide to the Synthesis of 3-Methylbenzyl Derivatives: A Traditional Halogenation Route vs. a Novel Catalytic Oxidation Pathway
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of intermediates is paramount. This guide provides a detailed comparison of a new synthetic approach to 3-methylbenzyl derivatives against a well-established traditional method. The novel route, centered around the catalytic oxidation of m-xylene (B151644), offers a potentially greener and more direct pathway to key intermediates compared to the classical free-radical halogenation of m-xylene.
This publication outlines a head-to-head comparison of two distinct synthetic strategies for producing 3-methylbenzyl derivatives, which are valuable building blocks in the pharmaceutical and agrochemical industries.[1] The traditional approach involves the side-chain halogenation of m-xylene, a robust and widely used method. The new strategy explores a more modern, catalytic approach involving the direct oxidation of m-xylene, followed by further derivatization. This guide presents a comprehensive analysis of both routes, including detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
The conventional synthesis of 3-methylbenzyl derivatives typically relies on the free-radical bromination of m-xylene using reagents like N-bromosuccinimide (NBS) to produce 3-methylbenzyl bromide.[1] This intermediate can then be converted to other derivatives such as 3-methylbenzyl alcohol and 3-methylbenzyl cyanide. While effective, this method often involves the use of hazardous reagents and can lead to the formation of byproducts.
The novel synthetic route presented here focuses on the direct catalytic oxidation of m-xylene to 3-methylbenzaldehyde (B113406). This aldehyde can then be selectively reduced to 3-methylbenzyl alcohol or converted to other derivatives. This approach has the potential to be more atom-economical and environmentally friendly by utilizing catalytic processes and avoiding the use of stoichiometric brominating agents.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for the traditional and novel synthetic routes to 3-methylbenzyl derivatives.
Table 1: Synthesis of 3-Methylbenzyl Bromide (Traditional Route)
| Parameter | Value | Source |
| Starting Material | m-Xylene | [1] |
| Reagent | N-Bromosuccinimide (NBS) | [1] |
| Catalyst/Initiator | Benzoyl peroxide or UV light | [1] |
| Solvent | Carbon tetrachloride (CCl4) or Cyclohexane | [2][3][4] |
| Reaction Time | 2.5 - 4 hours | [1] |
| Temperature | Reflux | [2] |
| Yield | 60 - 80% | [4] |
Table 2: Synthesis of 3-Methylbenzyl Alcohol via Catalytic Oxidation (Novel Route)
| Parameter | Value | Source |
| Starting Material | m-Xylene | [5] |
| Oxidant | Air | [5] |
| Catalyst | Metalloporphyrin (e.g., Fe or Mn-based) | [5] |
| Co-catalyst | Metal salt (e.g., Cu2Cl2 or CoCl2) | [5] |
| Solvent | m-Xylene (neat) | [5] |
| Reaction Time | 6 - 10 hours | [5] |
| Temperature | 140 - 150 °C | [5] |
| Pressure | 8 atm | [5] |
| Yield (3-Methylbenzyl alcohol) | Part of a product mixture with aldehyde and acid | [5] |
| Overall Yield (Aldehyde, Alcohol, Acid) | 95% | [5] |
Experimental Protocols
Traditional Route: Side-Chain Bromination of m-Xylene
This procedure outlines the synthesis of 3-methylbenzyl bromide from m-xylene using N-bromosuccinimide (NBS).
Materials:
-
m-Xylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (solvent)
Procedure:
-
A mixture of m-xylene and N-bromosuccinimide in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of benzoyl peroxide is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 2.5 to 4 hours.[1]
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium sulfite (B76179) and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3-methylbenzyl bromide.
-
The crude product can be further purified by vacuum distillation.
Novel Route: Catalytic Oxidation of m-Xylene
This protocol describes a one-pot synthesis of a mixture containing 3-methylbenzaldehyde, 3-methylbenzyl alcohol, and 3-methylbenzoic acid from m-xylene.
Materials:
-
m-Xylene
-
Metalloporphyrin catalyst (e.g., Fe or Mn-based)
-
Co-catalyst (e.g., Cu2Cl2)
-
Pressurized reaction vessel
Procedure:
-
The metalloporphyrin catalyst and the co-catalyst are added to a pressurized reaction vessel containing m-xylene.[5]
-
The vessel is pressurized with air to approximately 8 atm.[5]
-
The reaction mixture is heated to 140-150 °C and stirred for 6 to 10 hours.[5]
-
The reaction progress is monitored by GC analysis of the product mixture.
-
After the reaction is complete, the vessel is cooled to room temperature and the pressure is carefully released.
-
The resulting mixture contains 3-methylbenzaldehyde, 3-methylbenzyl alcohol, and 3-methylbenzoic acid, which can be separated by chromatography or distillation. The combined yield of these products is reported to be around 95%.[5]
Mandatory Visualization
Caption: Comparison of synthetic pathways to 3-methylbenzyl derivatives.
Discussion
The traditional side-chain bromination of m-xylene is a well-established and reliable method for the synthesis of 3-methylbenzyl bromide, a versatile intermediate. The reaction proceeds with good yields, typically in the range of 60-80%.[4] However, this route involves the use of N-bromosuccinimide, a corrosive and lachrymatory reagent, and often employs chlorinated solvents like carbon tetrachloride, which are environmentally hazardous. The reaction is also a free-radical process, which can sometimes lead to a lack of selectivity and the formation of undesired byproducts.
The novel catalytic oxidation of m-xylene presents an attractive alternative. This one-pot reaction directly converts m-xylene into a mixture of valuable oxygenated derivatives, including 3-methylbenzaldehyde and 3-methylbenzyl alcohol, with high overall yields (around 95%).[5] This approach utilizes air as the oxidant and a catalyst, which can potentially be recycled, making it a greener and more sustainable process. The direct formation of the aldehyde and alcohol eliminates the need for a separate halogenation and subsequent hydrolysis step. However, a key challenge of this route is the separation of the product mixture. Further research may be required to optimize the selective formation of a single desired product.
For researchers seeking a well-understood and high-yielding route to 3-methylbenzyl bromide, the traditional NBS bromination remains a viable option. However, for those prioritizing green chemistry principles and seeking a more direct route to oxygenated 3-methylbenzyl derivatives, the catalytic oxidation of m-xylene offers a promising and innovative approach that warrants further investigation and optimization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
- 4. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 5. CN1156421C - Process for preparing methyl benzaldehyde, methyl methanol and methyl benzoic acid by selectiveoxidizing dimethylbenzene - Google Patents [patents.google.com]
Comparative Guide to the Efficacy of Catalysts for 3-Methylbenzyl Chloride Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The cross-coupling of 3-methylbenzyl chloride is a critical transformation in the synthesis of a wide array of organic molecules, including pharmaceuticals and functional materials. The choice of catalyst and reaction conditions plays a pivotal role in the efficiency, selectivity, and overall success of this carbon-carbon bond formation. This guide provides an objective comparison of various catalytic systems for the cross-coupling of this compound and its analogs, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems in cross-coupling reactions involving substituted benzyl (B1604629) chlorides, with a focus on substrates structurally similar to this compound.
| Coupling Reaction | Catalyst System | Substrate | Coupling Partner | Yield (%) | Time | Temp (°C) | Reference |
| Suzuki-Miyaura | KAPs(Ph-PPh3)-Pd | Benzyl chlorides with electron-donating groups (e.g., -CH3) | Phenylboronic acid | 94 | 10 min | 80 | [1] |
| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | Benzyl chloride | Activated aryltrifluoroborates | Good | 23 h | 77 | [2] |
| Suzuki-Miyaura | PdCl₂ / PPh₃ | 4-Methylbenzyl chloride | Phenylboronic acid | 79 | 24 h | 40 | [3] |
| Heck | PdCl₂(CH₃CN)₂ / XPhos | Substituted benzyl chlorides | Functionalized terminal alkynes | Good | - | 65 | [4] |
| Nickel-Catalyzed Heck-Type | Ni(cod)₂ / P(O-o-tol)₃ | Substituted benzyl chlorides | Unactivated alkenes | High | 2 h | RT | [5] |
| Negishi | Iron-diphos complex | 3-Methoxybenzyl chloride | Diarylzinc reagent | - | - | - | [6] |
| Kumada | Ni(acac)₂–TMEDA | Functionalized benzyl chlorides | Alkylmagnesium reagents | High | - | Low | [7] |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
This protocol describes the coupling of a substituted benzyl chloride with an arylboronic acid.
Materials:
-
Substituted benzyl chloride (e.g., 4-methylbenzyl chloride)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., PdCl₂)
-
Phosphine (B1218219) ligand (e.g., PPh₃)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., THF and water mixture)
Procedure:
-
To a solution of PdCl₂ (1.8 mg, 10 μmol), PPh₃ (5.8 mg, 22 μmol), Na₂CO₃ (53.0 mg, 0.5 mmol), and phenylboronic acid (30.5 mg, 0.25 mmol) in a mixture of THF and water (v/v = 1/1, 1.0 mL), add 4-methylbenzyl chloride (28.1 mg, 0.2 mmol).[3]
-
Heat the resulting mixture in a screw-capped sealed tube at 40 °C for 24 hours.[3]
-
After cooling to room temperature, the product can be isolated and purified using flash column chromatography.[3]
Stille Coupling
This protocol provides a general method for the coupling of an aryl halide with an organostannane, which can be adapted for benzyl chlorides.
Materials:
-
Aryl/Benzyl halide
-
Organostannane
-
Palladium precatalyst (e.g., Bis(benzonitrile)palladium(II) chloride)
-
Phosphine ligand
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).[8]
-
Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M with respect to the halide.[8]
-
Stir the mixture for 10-15 minutes at room temperature to form the active catalyst complex.[8]
-
Add the aryl/benzyl halide (1.0 equivalent) followed by the organostannane (1.1-1.5 equivalents).[8]
-
Heat the reaction mixture to 80-110 °C and monitor its progress.[8]
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of potassium fluoride. Stir vigorously for 1-2 hours to precipitate tin salts.[8]
-
Filter the mixture through celite and purify the crude product.[8]
Nickel-Catalyzed Heck-Type Reaction
This protocol describes the coupling of benzyl chlorides with simple olefins.
Materials:
-
Benzyl chloride derivative
-
Olefin
-
Nickel precatalyst (e.g., Ni(cod)₂)
-
Ligand (e.g., P(O-o-tol)₃)
-
Lewis acid (e.g., Et₃SiOTf)
-
Solvent (if necessary, e.g., toluene)
Procedure:
-
A wide range of benzyl chloride derivatives can be coupled with various alkenes.[5]
-
Reactions are typically conducted at room temperature.[5]
-
The reaction tolerates both electron-rich and electron-deficient benzyl chlorides.[5]
-
This method provides high selectivity for 1,1-disubstituted olefins.[5]
Negishi Coupling
A general procedure for palladium-catalyzed Negishi coupling of aryl halides is presented, adaptable for benzyl chlorides.
Materials:
-
Aryl/Benzyl halide
-
Organozinc reagent
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In an oven-dried, argon-purged Schlenk tube, prepare the arylzinc chloride solution.[1]
-
In a separate vial, add the palladium catalyst and ligand.[1]
-
Transfer the catalyst mixture to the reaction tube containing the aryl/benzyl halide in THF.[1]
-
Add the arylzinc chloride solution and stir the reaction at the desired temperature.[1]
-
After completion, the reaction is quenched, extracted, and the product purified.[1]
Kumada Coupling
This protocol outlines a nickel-catalyzed Kumada coupling of benzylic sulfonamides, which demonstrates the coupling of a benzylic electrophile.
Materials:
-
Benzylic electrophile
-
Grignard reagent
-
Nickel precatalyst
-
Anhydrous solvent (e.g., PhMe)
Procedure:
-
In a glovebox, charge a flame-dried vial with the benzylic substrate (1.0 equiv), nickel precatalyst (15 mol %), and solvent.[9]
-
Add the Grignard reagent (2.0 equiv) dropwise.[9]
-
Stir the reaction for 24 hours.[9]
-
Quench the reaction with methanol, filter through silica (B1680970) gel, and concentrate to obtain the product.[9]
Visualizing the Workflow
A generalized workflow for a typical cross-coupling reaction is illustrated below. This diagram outlines the key steps from reaction setup to product isolation.
Caption: A generalized workflow for cross-coupling reactions.
This guide provides a foundational understanding of the catalytic cross-coupling of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to optimize conditions for their specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 3-Methylbenzyl Chloride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-methylbenzyl chloride and its structural isomers, 2-methylbenzyl chloride and 4-methylbenzyl chloride. The differentiation of these isomers is critical in various research and development applications, particularly in pharmaceutical synthesis where precise molecular architecture is paramount for biological activity. This document presents a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its isomers, allowing for a direct and objective comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm |
| 2-Methylbenzyl chloride | 7.15-7.35 (m, 4H, Ar-H), 4.60 (s, 2H, CH₂Cl), 2.45 (s, 3H, Ar-CH₃) |
| This compound | 7.10-7.30 (m, 4H, Ar-H), 4.55 (s, 2H, CH₂Cl), 2.35 (s, 3H, Ar-CH₃) |
| 4-Methylbenzyl chloride | 7.28 (d, J=8.0 Hz, 2H, Ar-H), 7.18 (d, J=8.0 Hz, 2H, Ar-H), 4.57 (s, 2H, CH₂Cl), 2.36 (s, 3H, Ar-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm |
| 2-Methylbenzyl chloride | 136.5 (C), 135.0 (C), 130.4 (CH), 129.2 (CH), 128.8 (CH), 126.2 (CH), 44.8 (CH₂Cl), 18.8 (CH₃) |
| This compound | 138.4 (C), 137.8 (C), 129.4 (CH), 128.6 (CH), 128.5 (CH), 125.8 (CH), 46.4 (CH₂Cl), 21.3 (CH₃) |
| 4-Methylbenzyl chloride | 138.1 (C), 134.2 (C), 129.4 (CH), 129.1 (CH), 46.3 (CH₂Cl), 21.2 (CH₃) |
Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| 2-Methylbenzyl chloride | 3020-3070, 2925, 1605, 1495, 1450, 1260, 760, 730 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C=C (aromatic), C-H (bend), C-Cl (stretch), C-H (out-of-plane bend) |
| This compound | 3020-3060, 2920, 1610, 1485, 1455, 1255, 780, 690 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C=C (aromatic), C-H (bend), C-Cl (stretch), C-H (out-of-plane bend) |
| 4-Methylbenzyl chloride | 3025-3050, 2922, 1615, 1515, 1450, 1265, 810 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C=C (aromatic), C-H (bend), C-Cl (stretch), C-H (out-of-plane bend) |
Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-Methylbenzyl chloride | 140/142 (M⁺, [M+2]⁺) | 105 ([M-Cl]⁺), 91 ([C₇H₇]⁺, tropylium (B1234903) ion) |
| This compound | 140/142 (M⁺, [M+2]⁺) | 105 ([M-Cl]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
| 4-Methylbenzyl chloride | 140/142 (M⁺, [M+2]⁺) | 105 ([M-Cl]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 10-20 mg of the methylbenzyl chloride isomer was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
The solution was transferred to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Spectra were recorded on a 400 MHz spectrometer.
-
Key acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, 16 transients, and a pulse width of 30 degrees.
-
The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
-
¹³C NMR Spectroscopy:
-
Spectra were acquired on a 100 MHz spectrometer.
-
Proton-decoupled spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.
-
The FID was processed with a line broadening of 1.0 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
A single drop of the neat liquid sample was placed on the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate.
-
A second salt plate was carefully placed on top to create a thin liquid film between the plates.
-
-
Data Acquisition:
-
The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data was collected over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum. A total of 16 scans were co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) equipped with a capillary column suitable for separating volatile organic compounds.
-
Electron Ionization (EI) was performed at a standard energy of 70 eV.
-
-
Mass Analysis:
-
The mass spectrum was recorded using a quadrupole mass analyzer.
-
Data was acquired over a mass-to-charge (m/z) range of 40-400 amu.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the three methylbenzyl chloride isomers.
Caption: Workflow for the spectroscopic analysis and comparison of methylbenzyl chloride isomers.
A Comparative Guide to the Stability of the 3-Methylbenzyl Protecting Group
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the selection of an appropriate protecting group is a critical strategic decision. The benzyl (B1604629) (Bn) ether is a widely employed protecting group for hydroxyl functionalities due to its general robustness.[1] By introducing substituents onto the aromatic ring, the stability and lability of the benzyl group can be modulated, offering a suite of protecting groups with tunable properties. This guide provides a comparative analysis of the 3-methylbenzyl (3-MeBn) protecting group, benchmarking its stability against the parent benzyl (Bn) group and the commonly used p-methoxybenzyl (PMB) group.
The reactivity of benzyl-type protecting groups is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the stability of the benzylic cation formed during cleavage, thereby increasing the lability of the protecting group under acidic and certain oxidative conditions.[2][3] The 3-methyl group is a weakly electron-donating group, suggesting that the stability of the 3-MeBn group will be intermediate between that of the unsubstituted Bn group and the more electron-rich PMB group.
Data Presentation: Comparative Stability of Benzyl-Type Protecting Groups
The following table summarizes the relative stability and common deprotection methods for the 3-methylbenzyl group in comparison to the benzyl and p-methoxybenzyl protecting groups. The data is compiled from a combination of direct experimental findings and established principles of physical organic chemistry.
| Protecting Group | Structure | Relative Stability | Common Deprotection Conditions & Reagents | Notes |
| Benzyl (Bn) | C₆H₅CH₂- | High | Reductive: H₂, Pd/C[4][5] | Stable to a wide range of acidic and basic conditions.[1] Oxidative cleavage is possible but often requires harsh conditions.[6] |
| Acidic (Harsh): Strong Lewis acids (e.g., BBr₃, BCl₃)[6] | ||||
| 3-Methylbenzyl (3-MeBn) | 3-CH₃C₆H₄CH₂- | Moderate-High | Reductive: H₂, Pd/C | The electron-donating methyl group may slightly increase the rate of hydrogenolysis compared to the unsubstituted benzyl group. |
| Acidic: Stronger acids than required for PMB, but potentially milder than for Bn. | Expected to be more labile to acidic and oxidative cleavage than the Bn group due to the electron-donating nature of the methyl group. | |||
| Oxidative: DDQ, CAN (likely slower than PMB) | ||||
| p-Methoxybenzyl (PMB) | 4-CH₃OC₆H₄CH₂- | Moderate | Oxidative: DDQ, CAN[7][8] | The strongly electron-donating methoxy (B1213986) group significantly increases susceptibility to oxidative and acidic cleavage.[3][6] |
| Acidic (Mild): Trifluoroacetic acid (TFA)[9] | Can be cleaved selectively in the presence of Bn groups.[8] |
Experimental Protocols
Detailed methodologies for key deprotection reactions are provided below. These protocols are general and may require optimization for specific substrates.
Protocol 1: Reductive Cleavage of a 3-Methylbenzyl Ether via Catalytic Hydrogenolysis
This is a common and generally mild method for the deprotection of benzyl-type ethers.[4]
Objective: To cleave a 3-methylbenzyl ether protecting group under neutral, reductive conditions.
Materials:
-
3-Methylbenzyl protected alcohol
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (or other suitable solvent, e.g., ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 3-methylbenzyl-protected compound (1.0 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (10 mol% by weight relative to the substrate) to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or conduct the reaction in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 2: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether using DDQ
This protocol is effective for the selective removal of the PMB group in the presence of other, more robust benzyl-type ethers.[7]
Objective: To selectively cleave a PMB ether in the presence of a 3-methylbenzyl ether.
Materials:
-
PMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
Dissolve the PMB-protected compound (1.0 mmol) in a mixture of dichloromethane (18 mL) and water (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the use of benzyl-type protecting groups.
Caption: Protecting group selection based on reaction conditions.
Caption: Workflow for hydrogenolysis of a benzyl-type ether.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Methylbenzyl chloride proper disposal procedures
Proper disposal of 3-Methylbenzyl chloride is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate its hazardous properties, including corrosivity (B1173158) and potential toxicity.[1][2][3] Adherence to institutional and regulatory guidelines is paramount for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any work with this compound, it is essential to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.[1] The following safety measures must be implemented:
-
Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to prevent the inhalation of vapors.[1] Ensure adequate ventilation in storage and handling areas.[2]
-
Personal Protective Equipment (PPE) : A complete set of PPE is mandatory. This includes a lab coat, closed-toe shoes, safety goggles or a face shield, and nitrile gloves.[1] Contaminated gloves should be disposed of properly after use.[2]
-
Source of Ignition : Keep the chemical away from open flames, hot surfaces, and other potential sources of ignition.[1][2]
-
Incompatible Materials : Store this compound separately from incompatible materials such as bases, alcohols, amines, metals, and strong oxidizing agents.[3][4]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert : For large spills, evacuate the immediate area and alert colleagues and the institutional safety office.[5]
-
Ventilate : Ensure the area is well-ventilated, preferably by using a chemical fume hood to exhaust vapors.[5]
-
Containment : For small spills, use an inert, liquid-absorbent material such as sand, silica (B1680970) gel, or a commercial sorbent like Chemizorb®.[2][3][6] Do not use combustible materials like sawdust for absorption.[3]
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and properly labeled container for hazardous waste.[4][7]
-
Decontamination : Clean the affected area thoroughly.
-
Waste Disposal : The container with the spill cleanup material must be disposed of as hazardous halogenated organic waste.[5]
Step-by-Step Disposal Procedure
Disposing of this compound and materials contaminated with it must be done systematically to ensure safety and compliance. Under no circumstances should this chemical be poured down the drain.[1][5]
-
Waste Identification : Identify all waste streams containing this compound. This includes pure unused chemical, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent paper, gloves).
-
Segregation : This is a critical step. This compound waste is classified as halogenated organic waste .[1][8] It must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste streams.[8][9] Any non-halogenated solvent mixed with this compound must also be treated as halogenated waste.[5]
-
Container Selection : Use a designated, properly labeled, and chemically compatible waste container. Polyethylene or other non-metallic containers are often recommended.[7][10] The container must have a secure, vapor-tight lid to prevent the release of fumes.[5]
-
Waste Collection :
-
Carefully transfer liquid waste into the designated "Halogenated Organic Waste" container, avoiding splashes.
-
All commingling of waste must be performed inside a chemical fume hood.[9]
-
Do not fill the container to more than 80% capacity to allow for vapor expansion and prevent spills.
-
-
Labeling : As soon as the first drop of waste is added, label the container clearly. The label must include:
-
Temporary Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be a cool, dry, and well-ventilated space, away from general laboratory traffic.[10] Ensure secondary containment is used to capture any potential leaks.[10]
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to schedule a pickup for the hazardous waste.[9] Follow their specific procedures for waste transfer and documentation.
Summary of Disposal and Safety Parameters
The following table summarizes the essential information for the safe handling and disposal of this compound.
| Parameter | Specification | Rationale |
| Waste Classification | Halogenated Organic Waste[1][8] | Contains chlorine, requiring specific disposal methods like high-temperature incineration.[8] |
| Primary PPE | Nitrile gloves, safety goggles, lab coat[1] | Protects against skin/eye contact and chemical splashes.[2] |
| Handling Area | Chemical Fume Hood[1] | Prevents inhalation of toxic and corrosive vapors.[1] |
| Waste Container | Labeled, sealed, non-metallic container[5][7][10] | Prevents leaks, vapor release, and reaction with container material.[10] |
| Prohibited Disposal | Do not dispose down the drain[5] | Prevents contamination of waterways and damage to plumbing infrastructure. |
| Spill Cleanup | Inert absorbent material (sand, silica gel)[3][6] | Safely absorbs the liquid without reacting with it. |
| Storage | Cool, dry, well-ventilated, secondary containment[10] | Ensures stability of the waste and contains potential leaks. |
Disposal Workflow
The logical flow for the proper management of this compound waste, from generation to disposal, is illustrated below.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. nj.gov [nj.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylbenzyl Chloride
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper handling and disposal of 3-Methylbenzyl chloride (CAS No. 620-19-9). Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Risks: Hazard Identification
This compound is a combustible and corrosive liquid that poses significant health risks upon exposure.[1][2] It is classified as a lachrymator, meaning it can cause tearing.[1] Inhalation may lead to respiratory irritation, while direct contact can result in severe skin burns and serious eye damage.[1][2][3][4]
Key Hazards:
-
Combustible Liquid: Presents a fire hazard when exposed to heat or ignition sources.[2][3]
-
Corrosive: Causes severe burns to skin and eyes upon contact.[1][2]
-
Respiratory Irritant: Vapors can irritate the respiratory system.[1][3]
-
Lachrymator: Induces tearing upon exposure.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 620-19-9 |
| Molecular Formula | C8H9Cl |
| Molecular Weight | 140.61 g/mol |
| Appearance | Clear to pale yellowish liquid |
| Boiling Point | 195 - 196 °C (383 - 384.8 °F) |
| Flash Point | 76 °C (168.8 °F) - closed cup |
| Density | 1.064 g/cm³ at 25 °C |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from preparation to post-experiment cleanup.
3.1. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table details the required equipment.
| Body Part | Required PPE |
| Hands | Wear protective gloves. Viton® gloves are recommended. Always inspect gloves prior to use and remove them with care to avoid skin contamination. |
| Eyes/Face | Wear chemical safety goggles and a face shield.[3] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5] |
| Body | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
3.2. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
3.3. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Store in a corrosives area away from heat, sparks, and open flames.[1][5]
-
Incompatible materials to avoid include bases, alcohols, amines, and metals.[1][5]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Call a physician immediately.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek immediate medical attention.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, ensuring to flush under the eyelids. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.[3][4] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][6] |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1]
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Clean the affected area thoroughly.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
5.1. Chemical Waste
-
Surplus and non-recyclable this compound should be offered to a licensed disposal company.[7]
-
This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
5.2. Contaminated Materials
-
All contaminated materials, including absorbent materials from spills and used PPE, should be placed in a sealed, labeled container for hazardous waste disposal.
-
Dispose of contaminated packaging as unused product.[7]
Do not empty into drains or release into the environment.[1]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
